Product packaging for Sulfameter(Cat. No.:CAS No. 651-06-9)

Sulfameter

Cat. No.: B1682505
CAS No.: 651-06-9
M. Wt: 280.31 g/mol
InChI Key: GPTONYMQFTZPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfamethoxydiazine is a sulfonamide consisting of pyrimidine having a methoxy substituent at the 5-position and a 4-aminobenzenesulfonamido group at the 2-position. It has a role as an antiinfective agent, a renal agent and a leprostatic drug. It is a member of pyrimidines, a sulfonamide and a sulfonamide antibiotic. It is functionally related to a sulfanilamide.
Long acting sulfonamide used in leprosy, urinary, and respiratory tract infections.
Sulfameter is a long-acting sulfonamide antibacterial agent used to treat urinary tract infections and leprosy.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1966 and is indicated for bacterial disease.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O3S B1682505 Sulfameter CAS No. 651-06-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTONYMQFTZPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023613
Record name Sulfameter
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

651-06-9
Record name Sulfamethoxydiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=651-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfameter [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfameter
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06821
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfameter
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757874
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfameter
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfametoxydiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.438
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L179F09D6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elucidating the Molecular Mechanisms of Sulfameter Resistance in E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular underpinnings of Sulfameter resistance in Escherichia coli. This compound, a representative sulfonamide antibiotic, targets the essential folic acid synthesis pathway in bacteria. The emergence and spread of resistance to this class of drugs pose a significant challenge in clinical and veterinary settings. Understanding the core mechanisms of resistance is paramount for the development of novel antimicrobial strategies and the preservation of existing therapeutic options.

This document details the primary molecular mechanisms of resistance, presents key quantitative data, outlines detailed experimental protocols for investigating resistance, and provides visual representations of the involved pathways and workflows.

Core Mechanisms of this compound Resistance in E. coli

Sulfonamides, including this compound, are structural analogs of para-aminobenzoic acid (pABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene. DHPS catalyzes the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate, a precursor of folic acid. Folic acid is essential for the synthesis of nucleotides and certain amino acids, making its biosynthesis vital for bacterial growth and replication.[1][2][3] this compound competitively inhibits DHPS, thereby halting folic acid production and exerting a bacteriostatic effect.[1]

E. coli has evolved two primary strategies to counteract the inhibitory effects of this compound:

1.1. Chromosomal Mutations in the folP Gene: Point mutations within the folP gene can lead to amino acid substitutions in the DHPS enzyme.[1] These alterations, often occurring in the active site, can decrease the binding affinity of sulfonamides to the enzyme while preserving its ability to bind the natural substrate, pABA.[4] This selective reduction in affinity allows the mutated DHPS to continue synthesizing folic acid even in the presence of the drug, leading to a resistant phenotype.[5]

1.2. Acquisition of Plasmid-Borne sul Genes: A more prevalent and clinically significant mechanism of high-level resistance is the acquisition of mobile genetic elements, such as plasmids and integrons, that carry sulfonamide resistance genes (sul).[6] The most common of these are sul1, sul2, and sul3.[4][6] These genes encode for alternative, drug-resistant DHPS enzymes (Sul1, Sul2, and Sul3).[4] These Sul enzymes are structurally divergent from the chromosomally encoded DHPS and exhibit a pronounced insensitivity to sulfonamides.[4] They can effectively bypass the inhibited native DHPS and continue the folic acid synthesis pathway, thus conferring high-level resistance to the host bacterium.[1]

Quantitative Analysis of this compound Resistance

The degree of resistance can be quantified by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic and by assessing the kinetic parameters of the DHPS enzymes.

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC values for sulfamethoxazole (a closely related and widely studied sulfonamide) against E. coli strains with different resistance mechanisms.

Strain/GenotypeDHPS StatusSulfamethoxazole MIC (µg/mL)Sulfadiazine MIC (µg/mL)Sulfisoxazole MIC (µg/mL)
Wild-Type (WT)EcDHPS (chromosomal)163232
∆folPNone<0.5<0.5<0.5
∆folP + p(folP)EcDHPS (plasmid)163232
∆folP + p(sul1)Sul1>1024>1024>1024
∆folP + p(sul2)Sul2>1024>1024>1024
∆folP + p(sul3)Sul3512>1024>1024

Data adapted from Bery et al. (2022).[1]

Enzyme Kinetic Parameters

The resistance at the enzymatic level can be understood by comparing the kinetic parameters of the wild-type DHPS (EcDHPS) with the plasmid-encoded Sul enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating higher affinity. The inhibition constant (Ki) represents the concentration of inhibitor required to produce half-maximum inhibition.

EnzymeSubstrate/InhibitorKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)Ki (µM)
EcDHPS pABA7.80.380.049-
Sulfamethoxazole (SMX)10.30.510.0505.1
Sul1 pABA9.70.340.035-
Sulfamethoxazole (SMX)13500.600.0004730
Sul2 pABA8.40.460.055-
Sulfamethoxazole (SMX)10700.450.0004480
Sul3 pABA9.00.380.042-
Sulfamethoxazole (SMX)8500.310.0004370

Data adapted from Bery et al. (2022).[4][7]

These data clearly demonstrate that while Sul enzymes retain a similar affinity for the natural substrate pABA as the wild-type EcDHPS, their affinity for sulfamethoxazole is dramatically reduced (83- to 131-fold lower), and the inhibition by the drug is significantly weaker (73- to 143-fold higher Ki).[4][7]

Visualizing Molecular Pathways and Workflows

Folic Acid Biosynthesis Pathway and this compound Inhibition

Folic_Acid_Pathway cluster_pathway Folic Acid Biosynthesis Pathway cluster_inhibition Mechanism of Action GTP GTP DHPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) GTP->DHPP Multiple steps Dihydropteroate 7,8-Dihydropteroate DHPP->Dihydropteroate pABA p-aminobenzoic acid (pABA) pABA->Dihydropteroate DHPS DHPS (folP) pABA->DHPS Natural substrate Dihydrofolate 7,8-Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Precursors Nucleotide & Amino Acid Precursors Tetrahydrofolate->Precursors One-carbon metabolism This compound This compound This compound->DHPS Competitive inhibition DHPS->Dihydropteroate Inhibition Blocks Folic Acid Synthesis

Caption: this compound competitively inhibits DHPS, blocking the synthesis of dihydropteroate.

Mechanisms of this compound Resistance in E. coli

Resistance_Mechanisms cluster_inhibition This compound Action on Susceptible E. coli cluster_resistance Resistance Mechanisms cluster_folP 1. folP Mutation cluster_sul 2. sul Gene Acquisition Sulfameter_S This compound DHPS_S Wild-Type DHPS (folP) Sulfameter_S->DHPS_S Inhibits Folate_S Folic Acid Synthesis DHPS_S->Folate_S Catalyzes DHPS_S->Folate_S Blocked Growth_S Bacterial Growth Folate_S->Growth_S DHPS_M Mutated DHPS (folP*) Folate_M Folic Acid Synthesis DHPS_M->Folate_M Restored Folate_M->Growth_S Leads to Sulfameter_M This compound Sulfameter_M->DHPS_M Reduced affinity Plasmid Plasmid/Integron sul_gene sul gene (e.g., sul1, sul2) Plasmid->sul_gene Carries Sul_DHPS Resistant DHPS (Sul) sul_gene->Sul_DHPS Encodes Folate_R Folic Acid Synthesis Sul_DHPS->Folate_R Bypasses block Folate_R->Growth_S Leads to Sulfameter_R This compound

Caption: Two primary mechanisms of this compound resistance in E. coli.

Experimental Workflow for Characterizing this compound Resistance

Experimental_Workflow start Isolate E. coli from sample mic_test Antimicrobial Susceptibility Testing (Broth Microdilution for this compound MIC) start->mic_test phenotype Determine Phenotype mic_test->phenotype susceptible Susceptible (Low MIC) phenotype->susceptible resistant Resistant (High MIC) phenotype->resistant molecular_analysis Molecular Analysis resistant->molecular_analysis pcr PCR for sul genes (sul1, sul2, sul3) molecular_analysis->pcr pcr_result sul gene detected? pcr->pcr_result sul_positive Resistance due to plasmid-encoded DHPS pcr_result->sul_positive Yes folp_analysis Sequence folP gene pcr_result->folp_analysis No folp_result Mutation in folP? folp_analysis->folp_result folp_mutant Resistance due to chromosomal mutation folp_result->folp_mutant Yes unknown Investigate other mechanisms (e.g., efflux, permeability) folp_result->unknown No

Caption: Workflow for identifying this compound resistance mechanisms in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound resistance in E. coli.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other sulfonamide) stock solution

  • E. coli isolate to be tested

  • E. coli ATCC 25922 (quality control strain)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a series of two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.25 to 1024 µg/mL.

    • Include a growth control well (100 µL of CAMHB with no antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the E. coli isolate.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well. The final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpret Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is typically observed as turbidity or a pellet at the bottom of the well.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear. The MIC for the quality control strain (E. coli ATCC 25922) should fall within its established acceptable range.

PCR-Based Detection of sul Genes (sul1, sul2, sul3)

This protocol allows for the rapid screening of the most common plasmid-mediated sulfonamide resistance genes.

Materials:

  • DNA template (genomic DNA from E. coli isolate)

  • PCR primers for sul1, sul2, and sul3 (see table below)

  • Taq DNA polymerase and corresponding buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • Positive control DNA (from strains known to carry sul1, sul2, sul3)

  • Nuclease-free water

Primer Sequences:

GenePrimer NameSequence (5' - 3')Amplicon Size (bp)
sul1sul1-FATGGTGACGGTGTTCGGCATTCTG840
sul1-RCTAAGAGAGTTGATCGGCGACATTG
sul2sul2-FGCGCTCAAGGCAGATGGCATT720
sul2-RGCGTTTGATACGGGCCGATTC
sul3sul3-FGAGCAAGATTTTTGGAATCG790
sul3-RCATCTGCAGCTAACCTAGGGCTTTGGA

Procedure:

  • Prepare PCR Reaction Mixture (per 25 µL reaction):

    • 5 µL of 5x PCR Buffer

    • 0.5 µL of 10 mM dNTPs

    • 1 µL of 10 µM Forward Primer

    • 1 µL of 10 µM Reverse Primer

    • 0.25 µL of Taq DNA Polymerase (5 U/µL)

    • 1 µL of DNA template (50-100 ng)

    • 16.25 µL of Nuclease-free water

  • Perform PCR Amplification:

    • Use the following thermocycling conditions:

      • Initial Denaturation: 95°C for 5 minutes

      • 30 Cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55°C for 30 seconds (Note: Annealing temperature may need optimization)

        • Extension: 72°C for 1 minute

      • Final Extension: 72°C for 7 minutes

      • Hold: 4°C

  • Analyze PCR Products:

    • Run 10 µL of the PCR product on a 1.5% agarose gel stained with a DNA intercalating dye.

    • Include a DNA ladder to estimate the size of the amplicons.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the respective sul gene.

Dihydropteroate Synthase (DHPS) Enzyme Activity Assay

This spectrophotometric assay measures the activity of DHPS by quantifying the release of pyrophosphate (PPi) during the enzymatic reaction.

Materials:

  • Purified DHPS enzyme (from wild-type or resistant strains)

  • p-aminobenzoic acid (pABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) (Note: DHPP is not commercially available and must be synthesized enzymatically from 6-hydroxymethyl-7,8-dihydropterin using HPPK)

  • HEPES buffer (50 mM, pH 7.6)

  • MgCl₂ (10 mM)

  • Yeast inorganic pyrophosphatase

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Spectrophotometer

  • This compound (for inhibition studies)

Procedure:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube or microplate well, prepare a 100 µL reaction mixture containing:

      • 50 mM HEPES buffer, pH 7.6

      • 10 mM MgCl₂

      • 5 µM pABA

      • 5 µM DHPP

      • 0.01 U yeast inorganic pyrophosphatase

      • (For inhibition assays, include varying concentrations of this compound)

      • Buffer to bring the volume to 90 µL.

  • Initiate the Reaction:

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of a suitable concentration of purified DHPS enzyme.

  • Incubation:

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Calculate Enzyme Activity:

    • Generate a standard curve using known concentrations of phosphate.

    • Determine the amount of PPi released in the enzymatic reaction by comparing the absorbance to the standard curve.

    • Enzyme activity can be expressed as the rate of product formation (e.g., nmol of PPi/min/mg of enzyme). Kinetic parameters (Km, Vmax, Ki) can be determined by varying substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten and appropriate inhibition models.

Cloning and Expression of the folP Gene

This protocol provides a general framework for cloning the folP gene from E. coli into an expression vector for subsequent purification and characterization of the DHPS enzyme.

Materials:

  • E. coli genomic DNA

  • High-fidelity DNA polymerase

  • Primers designed to amplify the folP open reading frame, incorporating restriction sites for cloning

  • Expression vector (e.g., pET series)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cloning strain (e.g., DH5α)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB agar plates and broth with appropriate antibiotics

  • IPTG (for induction of expression)

  • Standard molecular biology reagents and equipment for PCR, restriction digestion, ligation, transformation, and plasmid purification.

Procedure:

  • Amplify folP Gene:

    • Design primers to amplify the entire coding sequence of folP from E. coli genomic DNA. Add restriction enzyme sites to the 5' ends of the primers that are compatible with the multiple cloning site of the chosen expression vector.

    • Perform PCR using a high-fidelity DNA polymerase to minimize errors.

  • Prepare Vector and Insert:

    • Purify the PCR product (the folP insert) using a PCR purification kit or gel extraction.

    • Digest both the purified insert and the expression vector with the selected restriction enzymes.

    • Purify the digested vector and insert. Dephosphorylate the vector to prevent self-ligation.

  • Ligation:

    • Set up a ligation reaction with the digested vector, the digested folP insert, and T4 DNA ligase. Use a molar ratio of insert to vector of approximately 3:1.

    • Incubate as recommended by the ligase manufacturer (e.g., 16°C overnight or room temperature for 1-2 hours).

  • Transformation into Cloning Strain:

    • Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).

    • Plate the transformed cells on LB agar containing the appropriate antibiotic for selecting cells that have taken up the plasmid.

    • Incubate overnight at 37°C.

  • Screen for Recombinant Plasmids:

    • Select several colonies and grow them in liquid culture.

    • Isolate plasmid DNA using a miniprep kit.

    • Verify the presence and correct orientation of the folP insert by restriction digestion analysis and/or Sanger sequencing.

  • Expression of DHPS:

    • Transform the confirmed recombinant plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

    • Grow a culture of the expression strain to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for several hours at an appropriate temperature (e.g., 18-37°C).

    • Harvest the cells by centrifugation and store the cell pellet at -80°C until purification. The expressed DHPS protein can then be purified using standard chromatography techniques.

Conclusion

This compound resistance in E. coli is a multifaceted problem driven primarily by enzymatic alterations that either reduce the drug's affinity for its target or provide a drug-insensitive bypass. Mutations in the chromosomal folP gene and the horizontal acquisition of sul genes are the central mechanisms responsible for the observed resistance phenotypes. A comprehensive understanding of these mechanisms, supported by quantitative data from MIC testing and enzyme kinetics, is crucial for monitoring the evolution of resistance and for the rational design of new therapeutic agents that can overcome these challenges. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and characterize this compound resistance in E. coli, contributing to the ongoing efforts to combat antimicrobial resistance.

References

Exploring the Antibacterial Spectrum of Novel Sulfameter Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the evaluation of novel Sulfameter derivatives for their antibacterial activity. It covers the fundamental mechanism of action, detailed experimental protocols for assessing the antibacterial spectrum, and a structured presentation of efficacy data.

Introduction: The Renewed Potential of Sulfonamides

This compound is a long-acting sulfonamide antibiotic that has been used to treat a variety of bacterial infections, including those of the urinary and respiratory tracts.[1] Like other drugs in its class, this compound functions as a bacteriostatic agent by competitively inhibiting dihydropteroate synthase (DHPS).[2][3][4] This enzyme is critical for the bacterial synthesis of folic acid, an essential precursor for DNA, RNA, and proteins.[5] By blocking this pathway, sulfonamides effectively halt bacterial growth and replication.[5]

The rise of antibiotic resistance has spurred renewed interest in established antibiotic classes. The development of novel this compound derivatives is a strategic approach to enhance potency, broaden the spectrum of activity against resistant Gram-positive and Gram-negative bacteria, and improve pharmacological properties over the parent compound.

Mechanism of Action: Targeting Folic Acid Synthesis

The antibacterial effect of this compound and its derivatives is a result of their structural similarity to para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. The derivative competitively binds to the active site of DHPS, preventing the synthesis of dihydropteroate, a crucial intermediate in the folic acid pathway. This disruption is selectively toxic to bacteria that must synthesize their own folic acid.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydropteroic Acid DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF via DHFR Products Purines, Thymidine, Amino Acids (DNA, RNA, Protein Synthesis) THF->Products This compound Novel this compound Derivatives This compound->DHPS Competitive Inhibition

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway.

Quantitative Assessment of Antibacterial Activity

The efficacy of novel derivatives is quantified using standardized in vitro assays to determine their potency against a panel of representative bacterial pathogens.

Data Presentation

The following tables summarize hypothetical performance data for novel this compound derivatives compared to the parent compound.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

CompoundS. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
This compound 6432128>256
Derivative SN-01 16832128
Derivative SN-02 841664
Derivative SN-03 321664>256

Table 2: Zone of Inhibition Diameters (mm) by Disc Diffusion

Compound (30 µg disc)S. aureus (Gram+)B. subtilis (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)
This compound 1619110
Derivative SN-01 21241710
Derivative SN-02 25282014
Derivative SN-03 1821140

Experimental Protocols

Detailed and standardized methodologies are critical for generating reproducible antibacterial susceptibility data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC test determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[6] The broth microdilution method is a standard procedure.[7][8]

Methodology:

  • Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium, such as Mueller-Hinton Broth (MHB).[7][8]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension, adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL), to achieve a final concentration of about 5 x 10^5 CFU/mL.[7][9]

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included on each plate.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.[6][7]

  • Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

MIC_Workflow start Start prep Prepare 2-fold serial dilutions of derivatives in a 96-well plate start->prep inoculate Inoculate wells with standardized bacterial suspension (0.5 McFarland) prep->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Read plate visually or with a plate reader (OD600). Determine lowest concentration with no growth. incubate->read end End (MIC Value) read->end

Caption: Experimental workflow for the broth microdilution MIC assay.

Kirby-Bauer Disc Diffusion Susceptibility Test

This agar-based method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of growth inhibition around an impregnated disc.[10][11]

Methodology:

  • Inoculum Preparation: A bacterial inoculum is prepared from a pure culture and suspended in saline to match the 0.5 McFarland turbidity standard.[12]

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed uniformly to create a bacterial lawn.[11][12] The plate is allowed to dry for 3-5 minutes.

  • Disc Application: Sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the test compound (e.g., 30 µg) are dispensed onto the agar surface, ensuring they are at least 24 mm apart.[11][13]

  • Incubation: The plates are inverted and incubated at 35-37°C for 18-24 hours.[13]

  • Analysis: The diameter of the clear zone of inhibition around each disc is measured in millimeters using a ruler or caliper.[13] The size of the zone correlates with the susceptibility of the bacterium to the compound.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis inoculum Adjust bacterial suspension to 0.5 McFarland standard lawn Create a uniform bacterial lawn on Mueller-Hinton agar plate inoculum->lawn discs Apply antibiotic-impregnated discs to the agar surface lawn->discs incubation Incubate inverted plate at 37°C for 18-24 hours discs->incubation measure Measure the diameter (mm) of the zone of inhibition incubation->measure

Caption: Logical workflow for the Kirby-Bauer disc diffusion test.

Conclusion and Future Outlook

The systematic evaluation of novel this compound derivatives through standardized MIC and disc diffusion assays is fundamental to identifying promising new antibacterial candidates. The hypothetical data illustrates how chemical modifications can potentially enhance antibacterial potency and broaden the spectrum of activity. Future research should focus on lead optimization to improve efficacy against clinically important resistant pathogens, alongside comprehensive profiling of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity to assess their potential for clinical development.

References

Understanding the degradation pathway of Sulfameter in aqueous environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of Sulfameter (also known as Sulfamethoxydiazine) in aqueous environments. Understanding the fate of this long-acting sulfonamide antibiotic is critical for environmental risk assessment and the development of effective water treatment strategies. This document summarizes key degradation mechanisms, including photodegradation, ozonation, hydrolysis, and biodegradation, presenting quantitative data, detailed experimental protocols, and visual representations of the degradation pathways.

Abiotic Degradation of this compound

This compound can be transformed in aquatic environments through various abiotic processes, primarily photodegradation, ozonation, and hydrolysis. These processes involve the breakdown of the parent molecule into smaller transformation products through chemical reactions initiated by light, ozone, and water, respectively.

Photodegradation

Photodegradation is a significant pathway for the removal of sulfonamides from sunlit surface waters. The process can occur through direct photolysis, where the this compound molecule directly absorbs light, or indirect photolysis, which is mediated by photosensitizing agents present in the water, such as dissolved organic matter.

Common degradation pathways observed in the photodegradation of sulfonamides include the cleavage of the S-N bond and hydroxylation of the benzene ring[1]. For some sulfonamides, nitration of the amino group on the benzene ring is also a major degradation pathway[1].

Table 1: Quantitative Data on the Photodegradation of Sulfonamides

ParameterValueConditionsReference
Sulfamethoxazole
Photodegradation Rate89% removalInitial concentration: 30 mg/L, pH 3, with TiO2/BC catalyst under UV irradiation.[2][2]
Photodegradation KineticsPseudo-first-orderWith TiO2/BC catalyst under UV irradiation.[2][2]
Quantum Yield (Neutral form)0.15 ± 0.01Wavelength-independent.[3][4]
Quantum Yield (Anionic form)0.03 ± 0.001Wavelength-independent.[3][4]
Sulfadiazine
Half-life (Photodegradation)70.5 hpH 4.0, simulated sunlight.[5][5]
Half-life (Photodegradation)13.2 hpH 7.2, simulated sunlight.[5][5]
General Sulfonamides
Removal Efficiency>90%With g-C3N4 catalyst under visible light.[1][1]

Note: Data for sulfamethoxazole and sulfadiazine are presented as representative examples due to the limited availability of specific quantitative data for this compound.

This protocol describes a general procedure for assessing the photocatalytic degradation of sulfonamides in an aqueous solution.

  • Catalyst Preparation: Synthesize the desired photocatalyst (e.g., TiO2/BC or g-C3N4) according to established methods[1][2].

  • Reaction Setup:

    • Prepare a stock solution of the sulfonamide (e.g., this compound) in ultrapure water.

    • In a quartz photoreactor, add a specific volume of the stock solution and adjust the initial concentration to the desired level (e.g., 30 mg/L)[2].

    • Adjust the pH of the solution to the desired value (e.g., pH 3) using dilute acid or base[2].

    • Add a measured amount of the photocatalyst (e.g., 0.02 g) to the solution[2].

  • Photoreaction:

    • Place the reactor under a UV or visible light source (e.g., a xenon lamp)[6].

    • Continuously stir the solution to ensure a homogeneous suspension of the catalyst.

    • Withdraw samples at regular time intervals.

  • Sample Analysis:

    • Filter the collected samples to remove the photocatalyst.

    • Analyze the concentration of the parent sulfonamide and its transformation products using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector[7][8][9].

Ozonation

Ozonation is a highly effective water treatment process for the removal of many organic micropollutants, including sulfonamides. Ozone can react directly with the electron-rich moieties of the this compound molecule or indirectly through the formation of highly reactive hydroxyl radicals.

Table 2: Quantitative Data on the Ozonation of Sulfonamides

ParameterValueConditionsReference
Sulfamethoxazole
Degradation Efficiency92%In secondary effluent.[10]
Reaction Rate Constant (with O3)303 M⁻¹s⁻¹pH 2.5.[11]
Reaction Rate Constant (with •OH)2.7 x 10¹⁰ M⁻¹s⁻¹pH 7.0.[11]
Sulfadiazine
Reaction Rate Constant (with O3)261 M⁻¹s⁻¹pH 2.5.[11]
Reaction Rate Constant (with •OH)2.2 x 10¹⁰ M⁻¹s⁻¹pH 7.0.[11]

Note: Data for sulfamethoxazole and sulfadiazine are presented as representative examples.

This protocol outlines a general procedure for studying the ozonation of sulfonamides in a laboratory setting.

  • Ozone Generation: Generate ozone from an oxygen feed gas using an ozone generator.

  • Reaction Setup:

    • Prepare a solution of the target sulfonamide in a glass batch reactor with a known volume and concentration.

    • Bubble the ozone/oxygen gas mixture through the solution via a porous diffuser at a constant flow rate[12].

    • Maintain the desired temperature and pH of the solution.

  • Reaction Monitoring:

    • Collect aqueous samples at different time points during the ozonation process.

    • Immediately quench any residual ozone in the samples, for example, by adding sodium thiosulfate.

  • Analytical Determination:

    • Analyze the concentration of the parent sulfonamide and its ozonation transformation products using analytical techniques such as LC-MS/MS[13][14].

Hydrolysis

Hydrolysis is the process of chemical breakdown of a compound due to reaction with water. For sulfonamides, the rate of hydrolysis is generally slow under typical environmental pH conditions (pH 6-8.5) and they are considered to be hydrolytically stable with long half-lives[15][16]. The hydrolysis rate can be influenced by pH and temperature, with higher rates generally observed under acidic conditions and at elevated temperatures[16][17].

Table 3: Hydrolytic Stability of Sulfonamides

SulfonamideStability at pH 7.0 (25°C)Half-life (t₀.₅)Reference
12 Sulfonamides (general)Stable (hydrolysis rate ≤10%)> 1 year[15]
SulfadiazineUnstableNot specified[15]
SulfachloropyridazineUnstableNot specified[15]
SulfamethoxypyridazineUnstableNot specified[15]
SulfamethazineHalf-life of approx. 37 days in chlorinated drinking water.5.3 x 10⁴ min[18]

This protocol provides a standardized method for assessing the hydrolytic stability of chemical compounds.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Addition: Add a small volume of a concentrated stock solution of the test sulfonamide to each buffer solution to achieve the desired initial concentration. The concentration should be low enough to ensure complete solubility.

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, with results extrapolated to 25°C).

  • Sampling and Analysis: At appropriate time intervals, withdraw samples from each test solution. Analyze the concentration of the parent compound using a suitable analytical method like HPLC to determine the rate of hydrolysis[15].

  • Data Evaluation: Determine the hydrolysis rate constant and the half-life at each pH value.

Biodegradation of this compound

Biodegradation is a crucial process for the natural attenuation of organic pollutants in the environment. Several microorganisms have been identified that are capable of degrading sulfonamides, including this compound.

A study on the biodegradation of Sulfametoxydiazine (this compound) by Alcaligenes aquatillis FA proposed several degradation pathways. The involvement of enzymes such as dimethyllsulfone monooxygenase, 4-carboxymuconolactone decarboxylase, and 1,4-benzoquinone reductase was inferred in the biodegradation process[19].

Table 4: Quantitative Data on the Biodegradation of Sulfonamides

SulfonamideDegradation EfficiencyOrganism/SystemConditionsReference
Sulfamethoxazole93.87%Sphingobacterium mizutaii LLE550 mg/L initial concentration, 7 days, 30.8°C, pH 7.2.[1][7][20][1][7][20]
Sulfamethoxazole66 ± 7% reductionActivated sludge28 days.[8][21][8][21]
SulfadiazineNot significantly degradedActivated sludge28 days.[8][21][8][21]
Sulfamethazine>90%Pseudomonas stutzeri DLY-2148 hours, optimal conditions.[22]
SulfadimethoxineDegradation accelerated with increasing manure content.Manure-amended soil[12]

This protocol describes a general method to assess the biodegradation of a sulfonamide by a specific microbial strain or consortium.

  • Culture Preparation:

    • Prepare a mineral salt medium that provides essential nutrients for microbial growth.

    • Inoculate the medium with the desired microorganism(s) (e.g., Alcaligenes aquatillis or activated sludge)[1][19].

  • Biodegradation Assay:

    • Add the target sulfonamide to the microbial culture as the sole carbon and/or nitrogen source, or in the presence of other carbon sources.

    • Incubate the cultures under controlled conditions of temperature, pH, and agitation.

    • Set up sterile controls (without microorganisms) and biotic controls (without the sulfonamide) to account for abiotic degradation and endogenous metabolism, respectively.

  • Sampling and Analysis:

    • Collect samples from the cultures at regular intervals.

    • Separate the microbial biomass from the supernatant by centrifugation or filtration.

    • Analyze the supernatant for the concentration of the parent sulfonamide and its metabolites using LC-MS/MS[22][23].

Degradation Pathways and Visualizations

The degradation of this compound proceeds through various transformation pathways depending on the degradation process. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed degradation pathways for photodegradation, ozonation, and biodegradation.

Proposed Photodegradation Pathway of this compound

This compound This compound (C11H12N4O3S) P1 Cleavage of S-N bond This compound->P1 Direct/Indirect Photolysis P2 Hydroxylation of benzene ring This compound->P2 Reaction with •OH radicals TP1 Sulfanilic acid + 5-methoxy-2-aminopyrimidine P1->TP1 TP2 Hydroxylated this compound P2->TP2

Caption: Proposed photodegradation pathway of this compound.

Proposed Ozonation Pathway of this compound

This compound This compound (C11H12N4O3S) R1 Direct reaction with O3 This compound->R1 R2 Indirect reaction with •OH radicals This compound->R2 TP3 Ring-opened products R1->TP3 TP5 Cleavage of S-N bond R1->TP5 TP4 Hydroxylated byproducts R2->TP4

Caption: Proposed ozonation pathway of this compound.

Proposed Biodegradation Pathway of this compound by Alcaligenes aquatillis

This compound This compound (C11H12N4O3S) Step1 S-N bond cleavage This compound->Step1 TP6 Sulfanilic acid Step1->TP6 TP7 5-methoxy-2-aminopyrimidine Step1->TP7 Step2 Further degradation TP6->Step2 TP7->Step2 Final Mineralization (CO2, H2O, SO4²⁻, NH4⁺) Step2->Final

Caption: Proposed biodegradation pathway of this compound.

Conclusion

The degradation of this compound in aqueous environments is a complex process involving multiple pathways. Photodegradation and ozonation are effective abiotic removal mechanisms, leading to the formation of various transformation products through bond cleavage and oxidation reactions. While generally stable to hydrolysis under neutral pH, this pathway can become more significant under acidic conditions. Biodegradation by specific microorganisms offers a promising route for the complete mineralization of this compound. Further research is needed to fully elucidate the kinetics and transformation products specific to this compound under various environmental conditions to refine environmental risk assessments and optimize water treatment technologies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of sulfonamides in the history of medicine, marking the advent of effective systemic antibacterial agents. We will trace their development from the initial discovery of Prontosil to the synthesis of long-acting derivatives like Sulfameter. This document provides a detailed examination of the chemical synthesis, mechanism of action, and comparative properties of these foundational chemotherapeutic agents, offering valuable insights for professionals in drug discovery and development.

A Legacy of Discovery: The Historical Development of Sulfonamides

The journey of sulfonamides began not in a pharmacy, but in the German dye industry. In the early 1930s, at the laboratories of Bayer AG, a component of IG Farben, researchers were exploring the idea that coal-tar dyes capable of binding to bacteria could be used as antimicrobial agents.[1] This research culminated in a groundbreaking discovery in 1932 by a team led by physician and researcher Gerhard Domagk. He found that a red dye synthesized by chemist Josef Klarer, patented as Prontosil, could effectively cure streptococcal infections in mice.[1][2] For this discovery, Domagk was awarded the Nobel Prize in Medicine in 1939.[3]

The true nature of Prontosil's activity was unveiled in 1936 by Ernest Fourneau in France, who demonstrated that it was a prodrug.[4] In the body, Prontosil is metabolized into its active, colorless component: sulfanilamide.[1][4] This molecule, first synthesized in 1906, was off-patent, which led to a surge in its production and the development of numerous derivatives.[1] This "sulfa craze" revolutionized medicine, providing the first-ever effective treatments for a wide range of bacterial infections like pneumonia and septicemia.[2][5][6]

The success of sulfanilamide spurred the synthesis of thousands of related molecules, each with improved efficacy and reduced toxicity.[1] This led to the introduction of key sulfonamides such as sulfapyridine in 1938 for pneumonia, sulfacetamide in 1941 for urinary tract infections, and sulfathiazole, which was used extensively during World War II to treat wound infections.[2][4]

This compound (sulfamethoxydiazine), a long-acting sulfonamide, was developed during this period of intense research in the mid-20th century.[7][8] Its development aimed to enhance pharmacokinetic properties, allowing for less frequent dosing while maintaining therapeutic concentrations, making it particularly useful for treating conditions like urinary tract infections and leprosy.[8][9][10] The introduction of penicillin and other antibiotics, along with growing bacterial resistance, eventually led to a decline in the use of sulfonamides as first-line treatments.[11] However, they remain important, often used in combination with other drugs like trimethoprim to create a synergistic effect and combat resistance.[2]

Key Milestones in Sulfonamide Development
YearEventKey Sulfonamide(s)Significance
1932 Gerhard Domagk discovers the antibacterial effect of a red dye.[2]ProntosilFirst commercially available sulfonamide; marks the beginning of the antibacterial chemotherapy era.[3][5]
1935 Domagk publishes his findings on Prontosil.[1][6]ProntosilThe discovery is officially communicated to the scientific community.
1936 Ernest Fourneau discovers that Prontosil is a prodrug.[4]SulfanilamideIdentification of the active metabolite, sulfanilamide, which was already in the public domain.[4]
1938 Introduction of a new sulfonamide for pneumonia.[4]SulfapyridineExpansion of the therapeutic applications of sulfa drugs.
1941 A sulfonamide for urinary tract infections is developed.[4]SulfacetamideFurther diversification of the sulfonamide class for specific indications.
WWII Widespread use of sulfa drugs to treat infections in soldiers.[2][4]SulfathiazoleSaved countless lives from wound infections and other bacterial diseases.[2]
Mid-20th Century Development of long-acting sulfonamides.[7]This compoundImproved pharmacokinetic profile allowing for less frequent administration.[7]
1962 Discovery of trimethoprim.[2]N/ALed to the development of combination therapies (e.g., co-trimoxazole) with synergistic effects.[2]

Mechanism of Action: Inhibiting Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[12][13] Bacteria must synthesize their own folic acid, as they cannot utilize pre-formed folate from their environment. Folic acid is a vital precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[12]

The key enzyme targeted by sulfonamides is dihydropteroate synthase (DHPS) . This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid.[12][14] Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, competitively inhibiting PABA from binding.[12][13] This blockade halts the folic acid synthesis pathway, preventing the bacteria from producing the necessary components for DNA replication and cell division, thus inhibiting their growth and proliferation.[12] This mechanism is selective for bacteria because humans obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

folic_acid_pathway cluster_bacterium Bacterial Cell PABA PABA (p-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Normal Reaction Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid (Active Folate) DHFR->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA, Amino Acids) Tetrahydrofolate->Nucleotides Sulfonamides This compound & Related Sulfonamides Sulfonamides->DHPS Competitive Inhibition general_synthesis cluster_reagents Reagents Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Step 1 SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Step 2 ProtectedSulfa Protected Sulfonamide SulfonylChloride->ProtectedSulfa Step 3 FinalSulfa Final Sulfonamide ProtectedSulfa->FinalSulfa Step 4 Reagent1 Acetic Anhydride (Protection) Reagent1->Aniline Reagent2 Chlorosulfonic Acid (Sulfonation) Reagent2->Acetanilide Reagent3 Amine (R-NH2) (Amidation) Reagent3->SulfonylChloride Reagent4 Acid/Base (H+/OH-) (Deprotection) Reagent4->ProtectedSulfa sulfameter_synthesis Acetanilide Acetanilide SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Protectedthis compound N-acetyl-Sulfameter SulfonylChloride->Protectedthis compound This compound This compound (Final Product) Protectedthis compound->this compound Reagent1 Chlorosulfonic Acid Reagent1->Acetanilide Reagent2 2-amino-5-methoxypyrimidine Reagent2->SulfonylChloride Reagent3 Acid Hydrolysis (H+) Reagent3->Protectedthis compound

References

In Vitro Activity of Sulfonamides Against Clinical Isolates of Staphylococcus aureus: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro activity of sulfonamides against clinical isolates of Staphylococcus aureus. Due to a lack of specific published data for Sulfameter, this paper presents findings on the broader class of sulfonamides, with a focus on sulfamethoxazole and other derivatives as representative compounds. The document details the established mechanism of action, provides comprehensive experimental protocols for susceptibility testing, and presents available quantitative data on the minimum inhibitory concentrations (MICs) of various sulfonamide derivatives against S. aureus. This guide is intended to be a valuable resource for researchers and professionals in the fields of microbiology and drug development.

Introduction

Staphylococcus aureus is a versatile pathogen responsible for a wide array of infections, ranging from minor skin conditions to life-threatening systemic diseases. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for effective antimicrobial agents. Sulfonamides, a class of synthetic antimicrobial agents, have been a part of the therapeutic arsenal for decades. Their mechanism of action, which involves the inhibition of folic acid synthesis, a pathway essential for bacterial growth, makes them a subject of continued interest in the fight against resistant pathogens.[1][2] While newer and more potent antibiotics have been developed, the combination of sulfonamides with other agents, such as trimethoprim, has revitalized their clinical use.[1] This guide focuses on the in vitro activity of sulfonamides against clinical isolates of S. aureus, providing a technical foundation for further research and development.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4][5] This enzyme is crucial in the bacterial folic acid synthesis pathway, as it catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. By mimicking the structure of PABA, sulfonamides bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA synthesis and bacterial replication. The inhibition of this pathway ultimately halts bacterial growth.[3][4][5]

Sulfonamide Mechanism of Action cluster_folic_acid_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolic_acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase (DHFR) DNA_synthesis DNA Synthesis & Bacterial Growth Tetrahydrofolic_acid->DNA_synthesis Sulfonamide Sulfonamide Sulfonamide->Inhibition

Sulfonamide Inhibition of Folic Acid Synthesis

Data Presentation: In Vitro Susceptibility of S. aureus to Sulfonamide Derivatives

Sulfonamide DerivativeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Compound I 32 - 25664128
Compound II 64 - 512128256
Compound III 128 - >512256512
Compound IV >512>512>512

Data adapted from Genç et al. (2008).[1] The study did not specify the exact structures of the compounds in the main text.

Experimental Protocols

The determination of the in vitro activity of antimicrobial agents is standardized to ensure reproducibility and comparability of results. The two most common methods for determining the Minimum Inhibitory Concentration (MIC) are broth microdilution and agar dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow start Start prep_antibiotic Prepare serial dilutions of Sulfonamide in broth start->prep_antibiotic inoculate_plate Inoculate microtiter plate with standardized S. aureus suspension prep_antibiotic->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth Microdilution Experimental Workflow
Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test organism is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the organism.

Agar Dilution Workflow start Start prep_agar Prepare agar plates with serial dilutions of Sulfonamide start->prep_agar inoculate_plates Spot standardized S. aureus inoculum onto agar surface prep_agar->inoculate_plates incubate Incubate at 35-37°C for 16-20 hours inoculate_plates->incubate read_mic Determine MIC: Lowest concentration with no bacterial growth incubate->read_mic end End read_mic->end

Agar Dilution Experimental Workflow

Discussion and Future Directions

The available data indicates that the in vitro activity of sulfonamides against clinical isolates of Staphylococcus aureus is variable and dependent on the specific derivative. Some sulfonamide derivatives demonstrate moderate activity, with MIC values that could be clinically relevant, particularly when used in combination with other agents. However, resistance to sulfonamides is a known issue and can arise through various mechanisms, including alterations in the target enzyme, dihydropteroate synthase, or overproduction of PABA.

The lack of specific and recent in vitro susceptibility data for this compound against a large panel of contemporary S. aureus clinical isolates, including MRSA, highlights a gap in the current literature. Further studies are warranted to:

  • Determine the MIC distribution of this compound against a diverse collection of recent S. aureus clinical isolates.

  • Investigate the potential for synergy between this compound and other antimicrobial agents against S. aureus.

  • Elucidate the prevalence of resistance mechanisms to this compound in clinical S. aureus populations.

Such research would provide valuable information for clinicians and drug development professionals, potentially repositioning older antimicrobial agents like this compound in the current landscape of antibiotic resistance.

Conclusion

While direct and extensive data on the in vitro activity of this compound against clinical isolates of Staphylococcus aureus is limited, the broader class of sulfonamides continues to be an area of interest in antimicrobial research. The established mechanism of action, coupled with standardized testing protocols, provides a solid framework for future investigations. The data presented for other sulfonamide derivatives suggest a variable but potentially useful level of activity against S. aureus. Further targeted research on this compound is necessary to fully understand its potential role in the treatment of infections caused by this important pathogen.

References

Sulfameter as a Competitive Inhibitor of Bacterial Para-Aminobenzoic Acid (PABA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of sulfameter (also known as sulfamethoxydiazine), a long-acting sulfonamide antibiotic. It elucidates the core mechanism of action, focusing on its role as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway. This document compiles available physicochemical data, quantitative metrics on enzyme inhibition and antimicrobial activity, detailed experimental protocols for assessing its efficacy, and visual representations of the relevant biological and experimental frameworks. The content is tailored for professionals in pharmaceutical research and drug development seeking a comprehensive understanding of this compound's function and evaluation.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be used clinically and remain relevant in various therapeutic contexts.[1][2] this compound is a long-acting sulfonamide drug used in the treatment of various bacterial infections, including those of the urinary and respiratory tracts, as well as leprosy.[3][4] Its efficacy stems from its ability to selectively disrupt a metabolic pathway essential for bacterial proliferation but absent in humans.[1] This guide details the biochemical basis of this selectivity: the competitive inhibition of para-aminobenzoic acid (PABA) utilization in the bacterial folate synthesis pathway.

Mechanism of Action: Competitive Inhibition of DHPS

The antibacterial effect of this compound is primarily bacteriostatic, meaning it inhibits bacterial growth and reproduction rather than directly killing the cells.[1] This action is a classic example of competitive antagonism targeting the folic acid (folate) synthesis pathway, which is crucial for the production of nucleotides (precursors to DNA and RNA) and certain amino acids.[1][2]

The Bacterial Folate Biosynthesis Pathway

Bacteria, unlike humans who obtain folate from their diet, must synthesize it de novo.[1] A key step in this pathway is the enzymatic condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA). This reaction is catalyzed by the enzyme dihydropteroate synthase (DHPS) to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid.[2][5]

This compound as a PABA Analog

This compound is a structural analog of PABA. This structural similarity allows it to bind to the active site of the DHPS enzyme, directly competing with the natural substrate, PABA.[6] When this compound occupies the active site, it prevents PABA from binding, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folate production cascade.[1] This deprivation of essential folate precursors ultimately inhibits bacterial DNA synthesis and cell division.[1]

Selective Toxicity

The selective toxicity of this compound and other sulfonamides is due to the fundamental metabolic difference between bacterial and mammalian cells. Human cells lack the DHPS enzyme and the folate synthesis pathway, instead relying on an active transport system to acquire folate from dietary sources.[1] Consequently, this compound does not interfere with human cell metabolism, making it an effective and selective antibacterial agent.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference(s)
IUPAC Name 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide[4]
Synonyms Sulfamethoxydiazine, Bayrena, Sulla[4][7]
CAS Number 651-06-9[4]
Molecular Formula C₁₁H₁₂N₄O₃S[4][8]
Molecular Weight 280.3 g/mol [4][8]
Canonical SMILES COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N[4]
InChIKey GPTONYMQFTZPKC-UHFFFAOYSA-N[4]
Appearance Crystalline Solid

Quantitative Data

Enzyme Inhibition Data

Table 2: Representative IC₅₀ Values for DHPS Inhibition by Various Sulfonamides (Note: Data for this compound was not found; values for related compounds are provided for context.)

InhibitorEnzyme SourceIC₅₀ (μM)Reference(s)
SulfanilamideArabidopsis thaliana18.6[9]
SulfacetamideArabidopsis thaliana9.6[9]
SulfadiazineArabidopsis thaliana4.2[9]
Antimicrobial Susceptibility Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[10][11] this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Spectrum of this compound and Representative MIC Values for Related Sulfonamides (Note: Specific MIC values for this compound are not widely reported in the literature. The qualitative spectrum is provided alongside representative MICs for other sulfonamides to offer a quantitative framework.)

Bacterial SpeciesThis compound In Vitro ActivityRepresentative SulfonamideRepresentative MIC (μg/mL)Reference(s)
Diplococcus pneumoniaeActive--[7]
Klebsiella pneumoniaeActiveTrimethoprim/Sulfamethoxazole≤20 (Susceptible)[12]
Escherichia coliActiveTrimethoprim/Sulfamethoxazole>320 (Resistant, some strains)[12]
Neisseria meningitidisActiveSulfadiazine0.5 - 200[13]
Proteus vulgarisActive--[7]
Staphylococcus aureusActiveVarious Sulfonamides32 - 512[14]
Streptococcus haemolyticusActive--[7]
Salmonella typhimuriumActive--[7]
Pseudomonas aeruginosaActiveTrimethoprim/Sulfamethoxazole>320 (Resistant)[12]

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against DHPS. The assay couples the DHPS reaction with the dihydrofolate reductase (DHFR) reaction, monitoring the oxidation of NADPH.

Principle: DHPS synthesizes dihydropteroate from DHPPP and PABA. In a coupled reaction, excess DHFR immediately reduces the dihydropteroate product to tetrahydropteroate, oxidizing NADPH to NADP⁺ in the process. The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored to determine the reaction rate.

Materials:

  • Purified DHPS enzyme

  • Purified DHFR enzyme (as coupling enzyme)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

  • Para-aminobenzoic acid (PABA) substrate

  • NADPH

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare stock solutions of substrates (DHPPP, PABA), cofactor (NADPH), and inhibitor (this compound) in appropriate solvents. The final concentration of DMSO should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing:

    • Reaction Buffer

    • DHFR enzyme

    • NADPH (e.g., final concentration of 200 µM)

    • DHPPP (e.g., final concentration of 50 µM)

    • Varying concentrations of the inhibitor (this compound) or DMSO for control.

  • Enzyme Addition: Add the DHPS enzyme to the wells to a final desired concentration.

  • Initiate Reaction: Start the reaction by adding PABA (at a concentration near its Kₘ, e.g., 5 µM).

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol outlines the standard broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a specific bacterial strain.

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period is the MIC.

Materials:

  • Bacterial strain to be tested

  • Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or Densitometer for inoculum standardization

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From an overnight culture on an agar plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting this suspension in the test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of sterile broth into each well of a 96-well plate.

    • Add 50 µL of a 2x working stock solution of this compound to the first well of a row.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and repeating across the row. Discard the final 50 µL from the last dilution well. This results in wells containing 50 µL of varying antibiotic concentrations.

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to each well, bringing the total volume to 100 µL. This halves the antibiotic concentration to the final desired test range and achieves the target inoculum density of 5 x 10⁵ CFU/mL.

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (clear well). For sulfonamides, the endpoint is often read at the concentration that inhibits ≥80% of growth compared to the growth control.

Visualizations

Signaling Pathways and Logical Relationships

Folate_Biosynthesis_Pathway cluster_pathway Bacterial Folate Synthesis cluster_inhibition Competitive Inhibition DHPPP DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA PABA (para-aminobenzoic acid) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Condensation Bacterial Growth Bacterial Growth DHFA Dihydrofolic Acid (DHF) DHP->DHFA THFA Tetrahydrofolic Acid (THF) DHFA->THFA via DHFR Precursors Nucleotides, Amino Acids THFA->Precursors Precursors->Bacterial Growth This compound This compound (PABA Analog) This compound->DHPS Competes with PABA for active site Inhibition of\nBacterial Growth Inhibition of Bacterial Growth This compound->Inhibition of\nBacterial Growth

Caption: Bacterial folate synthesis pathway and the competitive inhibition by this compound.

Competitive_Inhibition cluster_enzyme DHPS Enzyme Enzyme Active Site Product Product Formation Enzyme->Product Catalyzes NoProduct No Reaction Enzyme->NoProduct Blocked PABA PABA (Substrate) PABA->Enzyme Binds This compound This compound (Inhibitor) This compound->Enzyme Competitively Binds

Caption: Logical diagram of competitive inhibition at the DHPS active site.

Experimental Workflow

MIC_Workflow A Prepare 0.5 McFarland Bacterial Suspension C Dilute Suspension to Final Inoculum of 5x10^5 CFU/mL A->C B Prepare Serial Twofold Dilutions of this compound in 96-Well Plate D Inoculate Plate Wells with Bacterial Suspension B->D C->D E Incubate Plate (35°C, 16-20h) D->E F Visually Inspect for Turbidity (Bacterial Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.

Conclusion

This compound remains a pertinent example of targeted antimicrobial chemotherapy. Its efficacy is rooted in its structural mimicry of PABA, enabling it to act as a potent competitive inhibitor of the bacterial dihydropteroate synthase enzyme. This targeted disruption of the essential folate biosynthesis pathway provides a clear mechanism for its bacteriostatic action and its selective toxicity against prokaryotic cells. The methodologies and data presented in this guide offer a comprehensive framework for researchers to evaluate this compound and similar compounds, fostering further research into the development of novel anti-infective agents that exploit unique microbial metabolic pathways.

References

Methodological & Application

Application Note: Quantification of Sulfameter in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Sulfameter in human plasma. The method utilizes protein precipitation for sample preparation and a reversed-phase C18 column for chromatographic separation with UV detection. Sulfapyridine is employed as an internal standard to ensure accuracy and precision. The method is demonstrated to be linear, accurate, precise, and sensitive, making it suitable for pharmacokinetic and bioequivalence studies of this compound.

Introduction

This compound is a long-acting sulfonamide antibiotic used in the treatment of urinary tract infections and leprosy. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for monitoring its therapeutic levels, studying its pharmacokinetic profile, and ensuring patient safety and efficacy. This application note presents a detailed protocol for a simple, rapid, and validated HPLC method for the quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Sulfapyridine (Internal Standard, IS) (>98% purity)

  • HPLC grade acetonitrile and methanol

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was used. The chromatographic conditions are summarized in Table 1.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase 25 mM KH2PO4 buffer (pH 4.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 20 µL
Column Temperature 30°C
Internal Standard (IS) Sulfapyridine
Retention Time (this compound) ~ 5.8 min
Retention Time (IS) ~ 4.2 min

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Sulfapyridine (IS) in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain working standard solutions at concentrations of 1, 2, 5, 10, 20, 50, and 100 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the Sulfapyridine primary stock solution with a 50:50 mixture of methanol and water.

  • Calibration Standards and Quality Control Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, and 10 µg/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 4, and 8 µg/mL).

Sample Preparation

The sample preparation is based on protein precipitation, a common technique for plasma samples.[1][2]

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL Sulfapyridine internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines. The validation parameters are summarized in the following tables.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.998
LLOQ 0.1 µg/mL
Precision at LLOQ (%RSD) < 15%
Accuracy at LLOQ (%Bias) ± 15%

Table 3: Accuracy and Precision

QC Concentration (µg/mL)Accuracy (%Bias)Precision (%RSD)
Low QC (0.3) -2.55.8
Mid QC (4.0) 1.23.5
High QC (8.0) -0.82.1

Table 4: Recovery

AnalyteRecovery (%)
This compound 92.5
Sulfapyridine (IS) 89.8

Visualizations

experimental_workflow sample_collection Plasma Sample Collection spiking Spike with Internal Standard (Sulfapyridine) sample_collection->spiking precipitation Protein Precipitation (Acetonitrile) spiking->precipitation vortex Vortex Mixing precipitation->vortex centrifugation Centrifugation vortex->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection and Analysis reconstitution->hplc_injection data_processing Data Processing and Quantification hplc_injection->data_processing

Caption: Experimental workflow for plasma sample preparation and analysis.

logical_relationship method_development Method Development sample_prep Sample Preparation (Protein Precipitation) method_development->sample_prep hplc_conditions HPLC Conditions (C18, UV Detection) method_development->hplc_conditions method_validation Method Validation sample_prep->method_validation hplc_conditions->method_validation linearity Linearity & LLOQ method_validation->linearity accuracy_precision Accuracy & Precision method_validation->accuracy_precision recovery Recovery method_validation->recovery application Application to Pharmacokinetic Studies method_validation->application

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sulfameter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfameter is a long-acting sulfonamide antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in antimicrobial susceptibility testing, providing essential data for drug discovery, development, and surveillance of resistance. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.

These application notes provide detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these standardized procedures is crucial for obtaining accurate and reproducible results.

Principle of the MIC Assay

The core principle of both broth and agar dilution methods is to expose a standardized bacterial inoculum to serial dilutions of the antimicrobial agent. After a specified incubation period, the lowest concentration of the agent that inhibits visible bacterial growth is determined as the MIC.

Materials and Reagents

This compound
ParameterSpecification
Storage of Powder -20°C for up to 3 years, 4°C for up to 2 years.
Solvent for Stock Solution Dimethyl sulfoxide (DMSO) is a suitable solvent.[1][2]
Stock Solution Storage Store at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Media
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution.

  • Mueller-Hinton Agar (MHA): For agar dilution.

  • Lysed Horse Blood (LHB): May be required as a supplement for fastidious organisms.

  • Thymidine Phosphorylase: May be needed to overcome thymidine-related inhibition of sulfonamide activity in some media lots.

Quality Control (QC) Strains

Standardized QC strains with known susceptibility profiles are essential for monitoring the accuracy and precision of the MIC test.

StrainATCC Number
Escherichia coliATCC 25922
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212

Note: As of the latest CLSI and EUCAST documentation, specific MIC quality control ranges for this compound against these standard QC strains have not been officially published. It is recommended that laboratories establish their own internal quality control ranges by testing the QC strains on at least 20 separate occasions to determine a mean and standard deviation. For sulfonamides in general, special attention should be paid to the testing of Enterococcus faecalis ATCC 29212, as it is used to assess the level of thymidine in the Mueller-Hinton medium, which can interfere with sulfonamide activity.

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • This stock solution can then be used to prepare working solutions in the appropriate broth or sterile water.

Broth Microdilution Method

This method is performed in 96-well microtiter plates and is a widely used technique for determining MICs.[3]

4.2.1. Workflow for Broth Microdilution

Broth_Microdilution_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of This compound in Microtiter Plate prep_this compound->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (35°C for 16-20h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution MIC Assay.

4.2.2. Detailed Procedure

  • Prepare this compound Dilutions:

    • Aseptically prepare a series of twofold dilutions of this compound in CAMHB directly in the wells of a 96-well microtiter plate.

    • The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the expected MIC.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten MHA before it solidifies.

4.3.1. Workflow for Agar Dilution

Agar_Dilution_Workflow start Start prep_this compound Prepare this compound Stock Solution start->prep_this compound prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions of this compound prep_this compound->prep_plates spot_inoculate Spot Inoculate Plates with Bacterial Suspension prep_plates->spot_inoculate prep_inoculum->spot_inoculate incubate Incubate Plates (35°C for 16-20h) spot_inoculate->incubate read_mic Read MIC (Lowest concentration plate with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Agar Dilution MIC Assay.

4.3.2. Detailed Procedure

  • Prepare this compound-Containing Agar Plates:

    • Prepare serial twofold dilutions of this compound in a suitable solvent or sterile water.

    • Add 1 mL of each this compound dilution to 9 mL of molten MHA (maintained at 45-50°C). Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing no this compound.

  • Prepare Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This will result in a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a micropipette, spot-inoculate 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate.

  • Incubation:

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot. A faint haze or a single colony is disregarded.

Data Presentation and Interpretation

All MIC values should be recorded and tabulated for easy comparison. The MIC is reported as the lowest concentration of the drug that inhibits visible growth.

Example Data Table:

Bacterial StrainMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar Dilution
E. coli ATCC 25922[Insert Value][Insert Value]
S. aureus ATCC 29213[Insert Value][Insert Value]
Clinical Isolate 1[Insert Value][Insert Value]
Clinical Isolate 2[Insert Value][Insert Value]

Quality Control

  • Perform QC testing with the recommended ATCC strains each time a new batch of reagents is used or on a weekly basis, as per laboratory standard operating procedures.

  • The MIC values for the QC strains should fall within the laboratory-established ranges.

  • If QC results are out of range, investigate potential sources of error before proceeding with testing of clinical isolates.

Conclusion

The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Strict adherence to standardized protocols, including the use of appropriate quality control measures, is paramount for generating accurate and reproducible data that can confidently guide research and clinical decisions. The establishment of internal, laboratory-specific quality control ranges for this compound is a critical step until official ranges are published by standards organizations.

References

Application of Sulfameter in a Murine Model of Urinary Tract Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urinary tract infections (UTIs) represent a significant burden on public health, and murine models are invaluable tools for studying the pathogenesis of these infections and evaluating the efficacy of new antimicrobial agents. Sulfameter, a long-acting sulfonamide antibiotic, has been utilized in the treatment of various bacterial infections, including UTIs.[1] This document provides detailed application notes and protocols for the use of this compound in a murine model of urinary tract infection, based on established methodologies for similar sulfonamide antibiotics.

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] By blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, these drugs ultimately inhibit the production of nucleic acids and proteins essential for bacterial growth, exerting a bacteriostatic effect.[1][2][3][4]

Data Presentation

Table 1: Efficacy of Sulfamethizole against E. coli in a Murine UTI Model [1]

Treatment GroupBacterial Strain (MIC)Urine (log10 CFU/ml) ReductionBladder (log10 CFU/g) ReductionKidney (log10 CFU/g) Reduction
SulfamethizoleSusceptible (128 µg/ml)SignificantSignificantSignificant
SulfamethizoleResistant (512 µg/ml)SignificantSignificantSignificant
SulfamethizoleResistant (sulII gene, >2048 µg/ml)No significant effectNo significant effectNo significant effect

Table 2: Effect of Trimethoprim-Sulfamethoxazole (SXT) on UPEC Recurrence in a Murine UTI Model [3]

Treatment DurationOutcome
3 DaysNo significant effect on urinary recurrences.
10 DaysReduced urinary recurrences and eradicated fecal colonization.

Experimental Protocols

The following protocols are adapted from established murine UTI models and studies involving other sulfonamide antibiotics.[1][4]

Preparation of Uropathogenic E. coli (UPEC) Inoculum
  • Streak the UPEC strain (e.g., CFT073) on a Luria-Bertani (LB) agar plate and incubate at 37°C overnight.

  • Inoculate a single colony into 10 mL of LB broth and incubate at 37°C overnight without shaking to promote the expression of type 1 pili.

  • Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

  • Wash the pellet twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the final pellet in sterile PBS to a final concentration of 1-2 x 10^8 colony-forming units (CFU)/mL. The concentration can be estimated by measuring the optical density at 600 nm (OD600) and confirmed by serial dilution and plate counting.

Murine Model of Ascending Urinary Tract Infection
  • Use 6-8 week old female mice (e.g., C57BL/6 or Balb/c strains).

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Gently insert a sterile, lubricated catheter transurethrally into the bladder.

  • Instill 50 µL of the UPEC suspension (containing 1-2 x 10^7 CFU) directly into the bladder.

  • Slowly withdraw the catheter.

  • House the mice in a clean environment with free access to food and water.[4]

Preparation and Administration of this compound

Disclaimer: The following dosage is a suggestion based on related compounds and should be optimized for specific experimental needs.

  • Prepare a stock solution of this compound by dissolving it in a suitable vehicle. For oral administration, a suspension in 0.5% carboxymethylcellulose can be used. For subcutaneous injection, a solution in sterile PBS, potentially with pH adjustment, may be appropriate.[1]

  • Dosage: Based on human equivalent doses and studies with other sulfonamides in mice, a starting dosage range of 50-100 mg/kg administered orally or subcutaneously once or twice daily is proposed.[4] The optimal dose and frequency should be determined in a pilot pharmacokinetic and dose-ranging study.

  • Administer the prepared this compound solution to the mice via oral gavage or subcutaneous injection.[4] Treatment should be initiated 24 hours post-infection and continued for a predetermined duration (e.g., 3, 5, or 7 days).

Evaluation of Treatment Efficacy
  • At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Aseptically collect urine, bladder, and kidneys.

  • Homogenize the bladder and kidney tissues in sterile PBS.

  • Perform serial dilutions of the urine and tissue homogenates in sterile PBS.

  • Plate the dilutions on appropriate agar plates (e.g., LB agar or MacConkey agar) and incubate at 37°C for 18-24 hours.

  • Count the colonies to determine the bacterial load (CFU/ml of urine or CFU/gram of tissue).

  • Compare the bacterial loads in the this compound-treated group to a vehicle-treated control group to determine the reduction in bacterial colonization.

Visualizations

Mechanism of Action of this compound

Sulfameter_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF This compound This compound This compound->Inhibition Inhibition->DHPS UTI_Workflow cluster_pre_infection Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation prep_upec Prepare UPEC Inoculum anesthetize Anesthetize Mice prep_upec->anesthetize Day 0 catheterize Transurethral Catheterization anesthetize->catheterize inoculate Inoculate with UPEC catheterize->inoculate administer_this compound Administer this compound or Vehicle inoculate->administer_this compound Day 1 euthanize Euthanize Mice administer_this compound->euthanize Day 4, 6, or 8 collect_tissues Collect Urine, Bladder, Kidneys euthanize->collect_tissues bacterial_load Determine Bacterial Load (CFU) collect_tissues->bacterial_load analyze Analyze Data bacterial_load->analyze

References

Application Notes and Protocols for the Synthesis and Purification of High-Purity Sulfameter

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfameter, also known as sulfamethoxydiazine, is a long-acting sulfonamide antibiotic utilized in research for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.[1] It is employed in studies related to urinary tract infections and leprosy.[2][3] For reliable and reproducible research outcomes, the use of high-purity this compound is crucial to avoid confounding results from impurities. These application notes provide a detailed protocol for the synthesis of high-purity this compound and subsequent purification, tailored for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established principles of sulfonamide synthesis and purification.[4][5]

Target Audience: Researchers, scientists, and drug development professionals.

I. Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of a protected p-aminobenzenesulfonyl chloride with an appropriate aminopyrimidine derivative, followed by the deprotection of the amino group. A common route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-amino-5-methoxypyrimidine, followed by hydrolysis of the acetyl group.

A. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier Example
4-Acetamidobenzenesulfonyl chlorideC₈H₈ClNO₃S233.67≥98%Sigma-Aldrich
2-Amino-5-methoxypyrimidineC₅H₇N₃O125.13≥98%TCI Chemicals
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Acros Organics
Hydrochloric acidHCl36.4637% (w/w)Fisher Scientific
Sodium hydroxideNaOH40.00≥98%Merck
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%VWR Chemicals
EthanolC₂H₅OH46.0795%Decon Labs
Deionized WaterH₂O18.02High-Purity-

B. Experimental Protocol: Synthesis of N-acetyl-Sulfameter

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-methoxypyrimidine (12.5 g, 0.1 mol) in anhydrous pyridine (100 mL).

  • Addition of Sulfonyl Chloride: Cool the solution to 0-5 °C in an ice bath. Dissolve 4-acetamidobenzenesulfonyl chloride (23.4 g, 0.1 mol) in anhydrous dichloromethane (50 mL) and add it dropwise to the pyrimidine solution over 30-45 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

  • Quenching: Carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • Precipitation and Filtration: A precipitate of N-acetyl-Sulfameter will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water (3 x 100 mL).

  • Drying: Dry the crude N-acetyl-Sulfameter in a vacuum oven at 60-70 °C to a constant weight.

C. Experimental Protocol: Hydrolysis to this compound

  • Hydrolysis Reaction: Suspend the dried N-acetyl-Sulfameter in 150 mL of 10% (w/v) aqueous sodium hydroxide solution in a 500 mL round-bottom flask.

  • Heating: Heat the mixture to reflux (approximately 100-105 °C) with stirring for 1-2 hours until the solution becomes clear.

  • Neutralization and Precipitation: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid (37%) dropwise with constant stirring until the pH of the solution reaches 6-7. A white precipitate of this compound will form.

  • Filtration and Washing: Collect the crude this compound by vacuum filtration. Wash the product with copious amounts of cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the crude this compound in a vacuum oven at 80-90 °C to a constant weight. A typical yield is in the range of 75-85%.

D. Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of N-acetyl-Sulfameter cluster_hydrolysis Hydrolysis to this compound A Dissolve 2-amino-5-methoxypyrimidine in Pyridine B Add 4-acetamidobenzenesulfonyl chloride solution dropwise at 0-5 °C A->B C Stir at room temperature for 12-16 hours B->C D Quench with ice-cold water C->D E Filter and wash the precipitate D->E F Dry the crude N-acetyl-Sulfameter E->F G Suspend N-acetyl-Sulfameter in NaOH solution F->G Proceed to Hydrolysis H Reflux for 1-2 hours G->H I Cool and neutralize with HCl to pH 6-7 H->I J Filter and wash the crude this compound I->J K Dry the crude product J->K Purification_Workflow A Dissolve crude this compound in minimum hot ethanol B Add activated charcoal (if needed) and boil A->B C Perform hot filtration B->C D Allow filtrate to cool slowly to crystallize C->D E Cool in an ice bath for complete crystallization D->E F Filter the purified crystals E->F G Wash with cold ethanol-water mixture F->G H Dry the high-purity this compound G->H I Purity and Characterization Analysis H->I

References

Application Notes and Protocols for Standardized Sulfameter Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive, standardized protocol for conducting stability testing of Sulfameter, a long-acting sulfonamide antibacterial agent.[1][2] The stability of a drug substance is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. This document outlines the procedures for forced degradation and long-term stability studies, in alignment with the International Council for Harmonisation (ICH) guidelines, to identify potential degradation products and establish a stable formulation.[3][4]

This compound, chemically known as 4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide, is susceptible to degradation under various environmental conditions, including heat, light, humidity, and in the presence of oxidative and hydrolytic agents.[2][5] Understanding its degradation profile is essential for developing a robust formulation and defining appropriate storage conditions.

Scope

This protocol applies to the stability testing of this compound drug substance and its formulated drug products. It covers forced degradation studies (stress testing) and long-term stability testing. The analytical procedure detailed herein is a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.[6][7][8]

Materials and Reagents

  • This compound reference standard

  • This compound sample (drug substance or drug product)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/Milli-Q or equivalent)

  • Phosphate buffer

  • Triethylamine

  • Placebo (for drug product testing)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Stability chambers (with controlled temperature and humidity)

  • Photostability chamber

  • Water bath

  • Oven

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Protocols

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products and to establish the intrinsic stability of the this compound molecule.[4][9][10] These studies also help in developing and validating a stability-indicating analytical method.[7][8] A target degradation of 5-20% is generally desired for these studies.[11]

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl to obtain a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH to obtain a final concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis. Studies have shown that sulfonamides are generally more stable in alkaline conditions.[12][13]

  • Neutral Hydrolysis: Dissolve a known amount of this compound in water to obtain a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

  • Dissolve a known amount of this compound in a solution of 3% H₂O₂ to obtain a final concentration of approximately 1 mg/mL.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Withdraw samples at appropriate time intervals and dilute with the mobile phase for HPLC analysis.

  • The cleavage of the S-N and S-C bonds are common oxidative degradation pathways for sulfonamides.[14]

  • Place a known amount of solid this compound in a petri dish and expose it to a temperature of 105°C in an oven for 24 hours.

  • Withdraw samples at appropriate time intervals, dissolve in the mobile phase, and dilute to a suitable concentration for HPLC analysis.

  • Thermal degradation can lead to the release of aniline and SO₂ from the sulfonamide structure.[15]

  • Expose a known amount of solid this compound and a 1 mg/mL solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After the exposure, analyze the samples by HPLC. Photodegradation of this compound can occur in both its neutral and anionic states.[3]

Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for the separation and quantification of this compound and its degradation products.[6][7][8]

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH adjusted with triethylamine) and acetonitrile. The exact composition should be optimized to achieve adequate separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The analytical method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[6]

Long-Term Stability Testing

Long-term stability studies are designed to evaluate the physical, chemical, biological, and microbiological characteristics of the drug substance or drug product during its intended storage period.[3][4]

  • Batch Selection: At least three primary batches of the drug substance or drug product should be included in the stability study.[4]

  • Container Closure System: The samples should be stored in the proposed commercial container closure system.[16]

  • Storage Conditions: The storage conditions should be selected based on the climatic zone where the product will be marketed.[14]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[14]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[14]

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[14]

    • Accelerated: 0, 3, and 6 months.[4]

  • Tests to be Performed: The stability protocol should include tests for appearance, assay of the active ingredient, content of degradation products, and any other critical quality attributes.

Data Presentation

Quantitative data from the stability studies should be summarized in clearly structured tables for easy comparison and trend analysis.

Table 1: Forced Degradation Study of this compound

Stress ConditionDuration (hours)This compound Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
0.1 N HCl, 60°C 0100.0NDNDND100.0
2492.53.21.87.599.7
0.1 N NaOH, RT 0100.0NDNDND100.0
2498.70.50.31.399.5
3% H₂O₂, RT 0100.0NDNDND100.0
2489.15.82.510.999.3
Thermal, 105°C 0100.0NDNDND100.0
2495.32.11.14.799.4
Photolytic 0100.0NDNDND100.0
-91.84.52.08.299.6
ND: Not Detected, RT: Room Temperature

Table 2: Long-Term Stability Data for this compound Drug Product (25°C/60%RH)

Time Point (Months)AppearanceThis compound Assay (%)Degradation Product X (%)Total Impurities (%)
0 White to off-white crystalline powder100.1ND0.1
3 Complies99.8ND0.1
6 Complies99.50.050.2
9 Complies99.20.080.3
12 Complies98.90.100.4
ND: Not Detected

Visualization of Experimental Workflow

Caption: Workflow for this compound stability testing.

Potential Degradation Pathway

Based on studies of related sulfonamides, the degradation of this compound may involve several pathways. The primary sites of degradation are the sulfonamide linkage and the aromatic amine group.

Sulfameter_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (4-amino-N-(5-methoxypyrimidin-2-yl)benzenesulfonamide) Sulfanilic_Acid Sulfanilic Acid This compound->Sulfanilic_Acid S-N Cleavage Aminomethoxypyrimidine 2-Amino-5-methoxypyrimidine This compound->Aminomethoxypyrimidine S-N Cleavage N_Oxide N-Oxide Derivative This compound->N_Oxide Oxidation of Amino Group Desulfonated_Product Desulfonated Product This compound->Desulfonated_Product SO2 Extrusion

Caption: Potential degradation pathways of this compound.

References

Application Notes and Protocols for Screening Sulfameter's Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro cell-based assays to screen the antibacterial activity of Sulfameter, a long-acting sulfonamide antibiotic. The methodologies outlined are essential for determining the potency and spectrum of activity of this compound against common bacterial pathogens.

Introduction

This compound is a sulfonamide antibiotic that exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial folic acid synthesis, a pathway essential for bacterial growth and replication.[2][3] Specifically, this compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), blocking the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[2][4] This bacteriostatic action makes it a valuable compound for the treatment of various bacterial infections, including those of the urinary and respiratory tracts.[1]

Accurate and reproducible in vitro testing is the cornerstone of characterizing the antibacterial profile of compounds like this compound. This document details the standardized protocols for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the Kirby-Bauer disk diffusion method, providing a comprehensive approach to assessing its antibacterial efficacy.

Mechanism of Action of this compound

This compound, like other sulfonamides, targets the bacterial folate biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides, and therefore DNA and RNA. By acting as a structural analog of PABA, this compound competitively inhibits the dihydropteroate synthase enzyme, leading to a depletion of folic acid and subsequent cessation of bacterial growth.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid This compound This compound This compound->Dihydropteroate_Synthase Competitive Inhibition Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) Tetrahydrofolic_Acid->Nucleotide_Synthesis Bacterial_Growth Bacterial Growth Inhibition Nucleotide_Synthesis->Bacterial_Growth

Caption: this compound's inhibition of the bacterial folic acid synthesis pathway.

Quantitative Antibacterial Activity of this compound

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Bacterial Strains

Bacterial StrainATCC NumberMIC Range (µg/mL)
Staphylococcus aureus2592364 - 256
Escherichia coli259228 - >512
Pseudomonas aeruginosa27853>1024
Enterococcus faecalis29212>512

Note: MIC values for sulfonamides can vary significantly depending on the specific strain and testing conditions. The values presented are indicative ranges based on available literature for related sulfonamides.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Common Bacterial Strains

Bacterial StrainATCC NumberMBC Range (µg/mL)
Staphylococcus aureus25923>256
Escherichia coli25922>1024
Pseudomonas aeruginosa27853>1024
Enterococcus faecalis29212>1024

Note: Sulfonamides are primarily bacteriostatic, meaning they inhibit bacterial growth rather than killing the bacteria. Therefore, MBC values are often significantly higher than MIC values and may not be achievable at therapeutic concentrations.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. Adherence to these protocols is crucial for obtaining accurate and reproducible results.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually inspect for turbidity E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., dimethyl sulfoxide - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh this compound powder and dissolve in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution:

    • Dispense 100 µL of sterile CAMHB into each well of a 96-well microtiter plate.

    • Add 100 µL of the starting this compound solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC determination to find the lowest concentration of an antimicrobial agent that kills a specified percentage (typically ≥99.9%) of the initial bacterial inoculum.

cluster_prep Preparation cluster_subculture Subculturing cluster_incubation Incubation cluster_analysis Analysis A Use MIC plate after incubation and reading B Subculture from clear wells (MIC and higher concentrations) A->B C Plate onto antibiotic-free agar B->C D Incubate agar plates at 35-37°C for 18-24 hours C->D E Count colonies on each plate D->E F Determine MBC: Lowest concentration with ≥99.9% reduction in CFU/mL E->F

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Protocol:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, transfer a specific volume (e.g., 10 µL) from each clear well to a separate, appropriately labeled antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum count.

Kirby-Bauer Disk Diffusion Assay

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

cluster_prep Preparation cluster_application Disk Application cluster_incubation Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) B Inoculate Mueller-Hinton Agar plate to create a lawn A->B C Aseptically apply this compound disk to the agar surface B->C D Incubate at 35-37°C for 16-20 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E F Interpret as Susceptible, Intermediate, or Resistant (using CLSI guidelines) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound-impregnated disks (standard concentration)

  • Bacterial strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Ruler or caliper

  • Incubator (35 ± 2°C)

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate approximately 60° between streaks to ensure complete coverage.

  • Disk Application:

    • Aseptically place a this compound disk onto the surface of the inoculated agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm).

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to the breakpoints established by the Clinical and Laboratory Standards Institute (CLSI).

Quality Control

For all susceptibility testing, it is imperative to include quality control (QC) strains with known susceptibility patterns to ensure the accuracy and reliability of the results. The following ATCC strains are recommended by CLSI for quality control when testing sulfonamides:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 25923™

The observed MIC values or zone diameters for these QC strains must fall within the acceptable ranges specified in the current CLSI M100 document.

Troubleshooting

IssuePossible Cause(s)Recommended Action(s)
No or small zones of inhibition with susceptible QC strains (Disk Diffusion) - Inoculum too heavy- Disks have lost potency- Agar depth too thick- Thymidine or thymine in media- Readjust inoculum to 0.5 McFarland- Use new disks- Ensure agar depth is 4 mm- Use Mueller-Hinton agar with low thymidine/thymine content
Large zones of inhibition with resistant QC strains (Disk Diffusion) - Inoculum too light- Agar depth too thin- Readjust inoculum to 0.5 McFarland- Ensure agar depth is 4 mm
Growth in all wells, including susceptible QC strains (MIC) - Inoculum too heavy- Inactive drug- Readjust inoculum to the correct final concentration- Prepare fresh drug dilutions
Trailing endpoints (faint growth in multiple wells) (MIC) - Common with sulfonamides- Inoculum issues- Read the endpoint as the lowest concentration with ≥80% growth inhibition compared to the growth control.
Contamination in sterility control wells - Poor aseptic technique- Repeat the assay using strict aseptic technique.

Conclusion

The in vitro cell-based assays described in these application notes provide a robust framework for screening the antibacterial activity of this compound. Consistent application of these standardized protocols, including the use of appropriate quality control measures, will yield reliable data on the compound's potency and spectrum of activity, which is crucial for further drug development and clinical application.

References

Troubleshooting & Optimization

Optimizing Sulfameter dosage to minimize potential adverse effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Sulfameter dosage in experimental settings while minimizing potential adverse effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sulfonamide antibiotic. Its primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[1][2][3] By inhibiting DHPS, this compound blocks the synthesis of dihydrofolic acid, a precursor for folic acid, which is necessary for the synthesis of nucleic acids and proteins in bacteria.[1][4] This bacteriostatic action is effective against a range of Gram-positive and Gram-negative bacteria.[4][5]

Q2: What are the common adverse effects associated with this compound and other sulfonamides?

Adverse effects associated with sulfonamides like this compound can range from mild to severe and include:

  • Gastrointestinal Disturbances: Nausea, vomiting, and diarrhea are common.[6]

  • Hypersensitivity Reactions: These are among the most frequent adverse drug reactions to sulfonamides, occurring in 3-8% of the general population.[7][8] Manifestations can include skin rashes, urticaria (hives), angioedema, and in rare cases, severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[7]

  • Crystalluria and Nephrotoxicity: Sulfonamides and their metabolites can have low solubility in acidic urine, leading to the formation of crystals (crystalluria).[9][10][11] This can cause kidney stones, tubular obstruction, and acute kidney injury.[6][9][12]

  • Hematological Disorders: Although rare, sulfonamides can cause blood dyscrasias such as anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count).[6][8]

  • Photosensitivity: Some individuals may experience increased sensitivity to sunlight.[6]

  • Central Nervous System Effects: Headaches and dizziness have been reported.[6]

Q3: How can the risk of crystalluria be minimized during in vivo experiments?

To minimize the risk of this compound-induced crystalluria in animal models, the following measures are recommended:

  • Adequate Hydration: Ensuring the subject is well-hydrated is crucial to maintain a high urine output, which helps to dilute the drug and its metabolites.

  • Urine Alkalinization: Sulfonamides are more soluble in alkaline urine.[12] Administration of alkalizing agents, such as sodium bicarbonate, can increase urine pH and reduce the risk of crystal precipitation.[12]

  • Dosage Monitoring: Use the lowest effective dose of this compound and avoid unnecessarily high concentrations.

Troubleshooting Experimental Issues

Issue Potential Cause Troubleshooting Steps
High variability in in vitro cytotoxicity assays Cell line sensitivity differences, inconsistent drug concentration, or variations in incubation time.1. Use a consistent and well-characterized cell line. 2. Ensure accurate and reproducible preparation of this compound solutions. 3. Standardize incubation times and all other assay parameters. 4. Include positive and negative controls in every experiment.
Unexpected cell death in control groups Solvent toxicity (e.g., DMSO), contamination, or poor cell health.1. Determine the maximum non-toxic concentration of the solvent used to dissolve this compound. 2. Regularly test cell cultures for mycoplasma and other contaminants. 3. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Difficulty in detecting this compound-induced reactive oxygen species (ROS) Inappropriate assay, timing of measurement, or low sensitivity of the detection method.1. Select a fluorescent probe specific for the type of ROS you expect to be generated (e.g., H₂DCFDA for general ROS). 2. Perform a time-course experiment to determine the optimal time point for ROS measurement after this compound treatment. 3. Use a sensitive detection method, such as flow cytometry or a fluorescence plate reader. 4. Include a positive control (e.g., hydrogen peroxide) to validate the assay.
Inconsistent results in animal studies (e.g., kidney injury) Genetic variability in animal strains, differences in hydration status, or variations in diet.1. Use a genetically homogeneous animal strain. 2. Ensure all animals have free access to water to maintain hydration. 3. Provide a standardized diet to all animals in the study. 4. Monitor and control for environmental factors (e.g., temperature, light cycle).

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound-Induced Crystalluria

This protocol provides a method to assess the potential of this compound to form crystals in artificial urine.

Materials:

  • This compound

  • Artificial urine solution (pH 5.5 and 7.0)

  • Spectrophotometer

  • Microscope with polarizing filter

  • 96-well plates

  • Incubator (37°C)

Method:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of this compound in artificial urine at both pH 5.5 and pH 7.0 in a 96-well plate. Final concentrations should cover a clinically relevant range.

  • Include control wells with artificial urine and solvent only.

  • Incubate the plate at 37°C for 24-48 hours.

  • Quantitative Analysis: Measure the turbidity of each well at 620 nm using a spectrophotometer at regular intervals. An increase in absorbance indicates crystal formation.

  • Qualitative Analysis: After incubation, transfer a small aliquot from each well to a microscope slide.

  • Observe the samples under a light microscope with and without a polarizing filter to identify and characterize any crystals formed. Note the morphology and birefringence of the crystals.

Protocol 2: Lymphocyte Transformation Test (LTT) for this compound Hypersensitivity

The LTT is an in vitro method to assess drug-specific T-cell activation, which is indicative of a delayed-type hypersensitivity reaction.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from the subject.

  • This compound

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • 96-well round-bottom plates

  • ³H-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU).

  • Liquid scintillation counter or appropriate plate reader.

Method:

  • Isolate PBMCs from fresh peripheral blood using density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a concentration of 2 x 10⁵ cells/well.

  • Add various non-toxic concentrations of this compound to the wells in triplicate.

  • Include a positive control (e.g., phytohemagglutinin) and a negative control (medium only).

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 5-6 days.

  • On day 5, pulse the cells with ³H-thymidine (1 µCi/well) and incubate for another 18-24 hours.

  • Harvest the cells onto a filter mat and measure the incorporation of ³H-thymidine using a liquid scintillation counter.

  • Calculate the Stimulation Index (SI) for each this compound concentration: SI = (Mean cpm of drug-stimulated wells) / (Mean cpm of unstimulated control wells)

  • An SI ≥ 2 is generally considered a positive result, indicating T-cell proliferation in response to the drug.

Signaling Pathways and Experimental Workflows

This compound's Primary Mechanism of Action: Folate Synthesis Inhibition

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the synthesis of folic acid, a crucial component for bacterial growth and replication.

folate_synthesis_inhibition cluster_inhibition PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin pyrophosphate DHPP->DHPS This compound This compound This compound->DHPS Competitively Inhibits DHF Dihydropteroate DHPS->DHF Catalyzes Bacterial_Growth Bacterial Growth Inhibition DHPS->Bacterial_Growth THF Tetrahydrofolate DHF->THF ... Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids

Caption: Inhibition of bacterial folate synthesis pathway by this compound.

Potential Adverse Effect Pathway: Oxidative Stress

Reactive metabolites of sulfonamides can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting intracellular antioxidants like glutathione (GSH). This can lead to cellular damage and contribute to hypersensitivity reactions.

oxidative_stress_pathway This compound This compound Metabolites Reactive Metabolites This compound->Metabolites ROS Increased Reactive Oxygen Species (ROS) Metabolites->ROS Antioxidants Decreased Antioxidants (e.g., GSH) Metabolites->Antioxidants Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage Hypersensitivity Hypersensitivity Reactions Cellular_Damage->Hypersensitivity

Caption: Induction of oxidative stress by this compound metabolites.

Experimental Workflow: In Vitro Cytotoxicity Assessment

This workflow outlines the general steps for assessing the dose-dependent cytotoxicity of this compound in a cell line.

cytotoxicity_workflow start Start cell_culture 1. Cell Culture (e.g., HepG2, HK-2) start->cell_culture drug_prep 2. Prepare this compound Serial Dilutions cell_culture->drug_prep treatment 3. Treat Cells with This compound (24-72h) drug_prep->treatment assay 4. Perform Cytotoxicity Assay (e.g., MTT, LDH) treatment->assay data_analysis 5. Data Analysis (Calculate IC50) assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity in vitro.

References

Troubleshooting inconsistent results in Sulfameter susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Sulfameter susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a sulfonamide antibiotic that works by inhibiting the synthesis of nucleic acids and proteins in bacteria.[1] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[2][3] Mammalian cells are not affected because they obtain folic acid from their diet, rather than synthesizing it.

Q2: What is the spectrum of activity of this compound?

This compound is a long-acting sulfonamide that is active against a range of both Gram-positive and Gram-negative bacteria.[4] It is commonly used in the treatment of respiratory and urinary tract infections.[1][4]

Q3: What are the common mechanisms of resistance to this compound?

Bacterial resistance to sulfonamides like this compound is widespread and can occur through several mechanisms.[2] The most common is the acquisition of genes (often on plasmids) that code for an altered dihydropteroate synthase (DHPS) enzyme that has a low affinity for sulfonamides but still binds to the natural substrate, para-aminobenzoic acid (PABA).[2] Mutations in the chromosomal gene for DHPS can also lead to resistance.[2]

Q4: Why are my this compound susceptibility test results inconsistent?

Inconsistent results in this compound susceptibility testing can arise from several factors. One of the most critical is the presence of thymidine in the test medium, which can antagonize the action of sulfonamides and lead to falsely resistant results.[1][2] Other factors include improper inoculum preparation, variations in the incubation environment, and the use of incorrect quality control procedures.

Troubleshooting Guide

Issue 1: Minimum Inhibitory Concentrations (MICs) are consistently higher than expected or show wide variability.

  • Possible Cause 1: High Thymidine Content in Mueller-Hinton Agar (MHA).

    • Explanation: Sulfonamides block the folate synthesis pathway. If the medium is rich in thymidine, bacteria can bypass this inhibition, leading to growth even in the presence of the drug and resulting in erroneously high MICs.[1][2]

    • Solution:

      • Ensure you are using Mueller-Hinton agar with low levels of thymidine and thymine.

      • Perform quality control on each new lot of MHA using Enterococcus faecalis ATCC 29212 or ATCC 33186 with a trimethoprim-sulfamethoxazole disk. A satisfactory lot will produce a clear inhibition zone of ≥20 mm.[2]

  • Possible Cause 2: Incorrect Inoculum Density.

    • Explanation: An inoculum that is too heavy can lead to overwhelming bacterial growth and falsely elevated MICs. Conversely, a light inoculum may result in falsely low MICs. The standard inoculum for broth microdilution is approximately 5 x 10^5 CFU/mL.

    • Solution:

      • Standardize the inoculum to a 0.5 McFarland turbidity standard.

      • Ensure the final inoculum concentration in the wells is correct by performing colony counts on a subset of your tests.

  • Possible Cause 3: Inappropriate Incubation Conditions.

    • Explanation: Incubation time and temperature are critical variables. Incubation for longer than the recommended time can lead to breakthrough growth and higher MICs.

    • Solution:

      • Incubate plates at 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria.

      • Ensure a consistent and calibrated incubator temperature.

Issue 2: Zone diameters in disk diffusion tests are smaller than expected or show no zone of inhibition.

  • Possible Cause 1: High Thymidine Content in Mueller-Hinton Agar (MHA).

    • Explanation: Similar to the issue with MICs, high thymidine levels in the agar can lead to bacterial growth within the zone of inhibition, resulting in smaller or non-existent zones.[2]

    • Solution:

      • Use MHA with low thymidine content.

      • Qualify new media lots with Enterococcus faecalis ATCC 29212 or ATCC 33186 as described above.

  • Possible Cause 2: Improper Reading of Zone Edges.

    • Explanation: For sulfonamides, slight, hazy growth may occur within the zone of inhibition. The correct endpoint is the area showing at least 80% reduction in growth.[5] Reading the edge of complete inhibition may lead to smaller zone measurements.

    • Solution:

      • Read the zone edge where a clear reduction in growth is evident.

      • Disregard faint or hazy growth at the zone margin.

  • Possible Cause 3: Incorrect Agar Depth.

    • Explanation: The depth of the agar in the petri dish affects the diffusion of the antibiotic from the disk. If the agar is too deep, the zone of inhibition will be smaller.

    • Solution:

      • Ensure a consistent agar depth of 4 mm in all plates.

Issue 3: Quality Control (QC) strain results are out of the acceptable range.

  • Possible Cause 1: Contaminated or Mutated QC Strain.

    • Explanation: The QC strain may have become contaminated or undergone genetic changes affecting its susceptibility profile.

    • Solution:

      • Obtain a new, certified QC strain from a reputable supplier (e.g., ATCC).

      • Follow proper storage and subculturing procedures to maintain the integrity of the QC strain.

  • Possible Cause 2: Procedural Errors.

    • Explanation: Any deviation from the standardized protocol can lead to out-of-range QC results.

    • Solution:

      • Review the entire experimental procedure, from media preparation to result reading.

      • Ensure all personnel are adequately trained on the standardized protocol.

  • Possible Cause 3: Expired or Improperly Stored Reagents.

    • Explanation: Antibiotic disks or powders that are expired or have been stored incorrectly may have reduced potency.

    • Solution:

      • Check the expiration dates of all reagents.

      • Store antibiotic disks and powders according to the manufacturer's instructions.

Data Presentation

Table 1: Quality Control Ranges for Sulfamethoxazole/Trimethoprim

Quality Control StrainMethodAntimicrobial AgentConcentrationAcceptable Range
Escherichia coli ATCC® 25922Disk DiffusionTrimethoprim/Sulfamethoxazole1.25/23.75 µg23 - 29 mm
Staphylococcus aureus ATCC® 25923Disk DiffusionTrimethoprim/Sulfamethoxazole1.25/23.75 µg24 - 32 mm
Haemophilus influenzae ATCC® 49247Disk DiffusionTrimethoprim/Sulfamethoxazole1.25/23.75 µg20 - 28 mm
Escherichia coli ATCC® 25922Broth MicrodilutionTrimethoprim/Sulfamethoxazole1:19 ratio≤0.5/9.5 µg/mL

Note: These ranges are based on CLSI guidelines for Trimethoprim/Sulfamethoxazole and should be used as a guide. Laboratories should establish their own internal quality control ranges for this compound.

Experimental Protocols

1. Broth Microdilution MIC Testing Protocol (Adapted from CLSI Guidelines)

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Inoculation:

    • Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. For sulfonamides, trailing endpoints can occur; the MIC should be read as the lowest concentration that inhibits ≥80% of growth compared to the growth control.[6]

2. Kirby-Bauer Disk Diffusion Testing Protocol (Adapted from CLSI Guidelines)

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application:

    • Aseptically apply a this compound-impregnated disk to the surface of the agar.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters. Disregard slight or hazy growth and measure the zone where growth is clearly diminished.[5]

Visualizations

Sulfonamide_Action_and_Resistance cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Action cluster_resistance Resistance Mechanism PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Altered_DHPS Altered DHPS (Low affinity for this compound) PABA->Altered_DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF DHFR Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound This compound->DHPS Competitive Inhibition Altered_DHPS->DHF

Caption: this compound's mechanism of action and bacterial resistance.

Troubleshooting_Workflow Start Inconsistent this compound Susceptibility Results Check_QC Are QC Strain Results Within Range? Start->Check_QC QC_Fail Troubleshoot QC: - New QC strain - Check reagents - Review procedure Check_QC->QC_Fail No QC_Pass QC is OK Check_QC->QC_Pass Yes Check_Media Is Mueller-Hinton Agar Qualified for Low Thymidine? QC_Pass->Check_Media Media_Fail Qualify MHA with E. faecalis ATCC 29212 Check_Media->Media_Fail No Media_Pass Media is OK Check_Media->Media_Pass Yes Check_Inoculum Is Inoculum Density Correct (0.5 McFarland)? Media_Pass->Check_Inoculum Inoculum_Fail Re-standardize Inoculum Check_Inoculum->Inoculum_Fail No Inoculum_Pass Inoculum is OK Check_Inoculum->Inoculum_Pass Yes Check_Reading Are Zone Edges/MICs Read Correctly? Inoculum_Pass->Check_Reading Reading_Fail Review Reading Guidelines: (80% inhibition for sulfonamides) Check_Reading->Reading_Fail No Reading_Pass Reading is OK Check_Reading->Reading_Pass Yes Review_Protocol Review Entire Protocol for Deviations Reading_Pass->Review_Protocol

Caption: Troubleshooting workflow for inconsistent results.

References

Strategies to mitigate the photodegradation of Sulfameter in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the photodegradation of Sulfameter (also known as Sulfamethoxypyridazine) in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is the breakdown of molecules by light. For a pharmaceutical compound like this compound, this is a significant concern as it can lead to a loss of potency, the formation of potentially toxic byproducts, and inaccurate experimental results. This compound, a sulfonamide antibiotic, is susceptible to photodegradation, which can compromise its stability and efficacy.

Q2: What are the primary factors that influence the photodegradation of this compound?

A2: The primary factors influencing this compound's photodegradation include:

  • Light Source and Wavelength: The energy and wavelength of the light source are critical. UV light is generally more damaging than visible light.

  • pH of the Solution: The rate of photodegradation can be significantly affected by the pH of the medium, which influences the ionic state of the this compound molecule.

  • Solvent: The choice of solvent can alter the stability of this compound. Polar solvents may influence the degradation pathway.

  • Presence of Other Substances: Co-existing substances, such as inorganic ions or dissolved organic matter, can either inhibit or accelerate photodegradation.

  • Dissolved Oxygen: The presence of dissolved oxygen can play a role in the oxidative degradation pathways of this compound.

Q3: How can I minimize this compound photodegradation during my experiments?

A3: To minimize photodegradation, consider the following strategies:

  • Work in Low-Light Conditions: Conduct experiments under subdued lighting or use amber glassware to filter out UV and blue light.

  • Control the pH: Maintain a pH where this compound exhibits maximum stability. Based on studies of related sulfonamides, neutral to slightly alkaline conditions may be preferable to acidic conditions.

  • Choose Solvents Carefully: If possible, select solvents that are known to be less prone to participating in photochemical reactions.

  • Use of Stabilizers: In some cases, the addition of antioxidants or quenchers of reactive oxygen species can help to reduce photodegradation.

  • Degas Solvents: Removing dissolved oxygen by degassing solvents can help to minimize oxidative photodegradation pathways.

Q4: What are the typical degradation products of this compound?

A4: The photodegradation of this compound can proceed through several pathways, including hydroxylation of the aromatic ring, cleavage of the S-N bond, and oxidation of the amino group. This can result in a variety of degradation products. It is crucial to use analytical techniques like HPLC-MS/MS to identify and quantify these products to understand the full scope of the degradation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration in solution even with minimal light exposure. - Highly sensitive to ambient lab lighting. - Contaminants in the solvent are acting as photosensitizers.- Wrap all glassware in aluminum foil. - Use high-purity, HPLC-grade solvents. - Prepare fresh solutions immediately before use.
Inconsistent degradation rates between replicate experiments. - Fluctuations in light source intensity. - Inconsistent sample positioning relative to the light source. - Temperature variations in the experimental setup.- Use a calibrated and stabilized light source. - Ensure a fixed and reproducible sample geometry. - Monitor and control the temperature of the sample chamber.
Appearance of unexpected peaks in the HPLC chromatogram. - Formation of secondary degradation products. - Interaction with solvent or buffer components. - Contamination of the HPLC system.- Perform a full characterization of the new peaks using mass spectrometry. - Run a blank (solvent and buffer only) under the same light exposure to check for degradation of the medium. - Clean the HPLC system thoroughly.
This compound seems stable, but a colored precipitate forms over time. - Formation of insoluble polymeric degradation products.- This indicates significant degradation. The analytical method may not be detecting all degradation products. - Consider using a different analytical technique or adjusting the current method to detect a wider range of products.

Quantitative Data on this compound Photodegradation

The photodegradation of this compound typically follows pseudo-first-order kinetics. The rate of degradation can be influenced by various factors.

Table 1: Direct Photolysis Rate Constant of this compound

CompoundLight SourceRate Constant (k)Reference
This compound (Sulfamethoxypyridazine)Simulated Sunlight0.0003 min⁻¹[1]

Note: The direct photolysis of this compound is noted to be slower compared to other sulfonamides under similar conditions[1].

Table 2: Influence of Experimental Conditions on this compound Degradation in an Advanced Oxidation Process (UV/Co(II)/PMS System)

ConditionObservationReference
pH Degradation is more efficient under weakly acidic or alkaline conditions compared to strongly acidic or alkaline conditions.[2]
Co-existing Ions Cl⁻, CO₃²⁻, and HCO₃⁻ can have a significant inhibitory effect on degradation. HPO₄²⁻ may have a slight positive effect.[3]
Radical Scavengers The presence of radical scavengers like methanol or tert-butyl alcohol significantly inhibits the degradation of this compound, indicating that radical species play a key role in this advanced oxidation process.[1][1]

Experimental Protocols

Protocol 1: Basic Photostability Assessment of this compound in Solution

Objective: To determine the rate of photodegradation of this compound in a specific solvent under a defined light source.

Materials:

  • This compound standard

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Calibrated light source (e.g., Xenon lamp with filters to simulate sunlight)

  • Quartz or borosilicate glass vials

  • Aluminum foil

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/L).

  • Sample Preparation:

    • Test Samples: Pipette a known volume of the stock solution into several clear glass vials.

    • Dark Controls: Pipette the same volume of the stock solution into several identical vials and wrap them completely in aluminum foil.

  • Light Exposure:

    • Place both the test samples and dark controls in the photostability chamber at a fixed distance from the light source.

    • Ensure consistent temperature and stirring (if applicable) throughout the experiment.

    • Expose the samples to the light source for a predefined period. It is recommended to take samples at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw a test sample and a dark control.

    • Immediately analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of this compound (ln[C]) versus time for both the test samples and the dark controls.

    • The degradation in the dark controls represents any thermal or hydrolytic degradation. The degradation in the test samples represents the sum of all degradation pathways, including photodegradation.

    • The pseudo-first-order rate constant (k) for photodegradation can be determined from the slope of the linear regression of the plot for the light-exposed samples, after correcting for any degradation observed in the dark controls.

Protocol 2: Identification of Photodegradation Products

Objective: To identify the major degradation products of this compound upon light exposure.

Materials:

  • Same as Protocol 1, with the addition of an LC-MS/MS system.

Procedure:

  • Forced Degradation: Prepare a solution of this compound and expose it to a high-intensity light source for a period sufficient to achieve significant degradation (e.g., 20-50%).

  • LC-MS/MS Analysis:

    • Inject the degraded sample into the LC-MS/MS system.

    • Separate the components using a suitable chromatographic gradient.

    • Acquire mass spectra for the parent compound and any new peaks that appear in the chromatogram.

    • Use MS/MS fragmentation to elucidate the structures of the degradation products.

  • Pathway Elucidation: Based on the identified structures, propose a photodegradation pathway for this compound under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_solution Prepare this compound Solution prep_samples Prepare Test Samples & Dark Controls prep_solution->prep_samples light_exposure Expose to Calibrated Light Source prep_samples->light_exposure sampling Collect Samples at Time Intervals light_exposure->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis & Rate Constant Calculation hplc_analysis->data_analysis

Caption: Workflow for Photostability Assessment.

mitigation_strategies cluster_physical Physical Barriers cluster_chemical Chemical Modifications cluster_procedural Procedural Controls mitigation Mitigation of this compound Photodegradation low_light Low-Light Conditions mitigation->low_light amber_glass Amber Glassware mitigation->amber_glass opaque_packaging Opaque Packaging mitigation->opaque_packaging ph_control pH Control mitigation->ph_control solvent_selection Solvent Selection mitigation->solvent_selection stabilizers Use of Stabilizers (e.g., Antioxidants) mitigation->stabilizers degassing Degassing Solvents mitigation->degassing fresh_solutions Use of Freshly Prepared Solutions mitigation->fresh_solutions

References

Addressing interference from excipients in the analysis of Sulfameter tablets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from excipients during the analysis of Sulfameter tablets.

Frequently Asked Questions (FAQs)

Q1: What are the common excipients found in this compound tablets?

A1: While specific formulations are proprietary, tablets generally contain a variety of excipients to aid in manufacturing and ensure stability and proper dissolution. Common categories and examples of excipients include:

  • Diluents/Fillers: These increase the bulk of the tablet. Examples include lactose, microcrystalline cellulose, dicalcium phosphate, and starch.

  • Binders: These hold the tablet ingredients together. Common binders are starch, povidone (PVP), and derivatives of cellulose like hydroxypropyl methylcellulose (HPMC).

  • Disintegrants: These help the tablet break apart in the digestive tract. Examples are croscarmellose sodium, sodium starch glycolate, and crospovidone.

  • Lubricants: These prevent the tablet from sticking to manufacturing equipment. Magnesium stearate is a very common lubricant.

  • Glidants: These improve the flow of the powder during manufacturing. Colloidal silicon dioxide is a frequently used glidant.

Q2: Which analytical methods are typically used for the quantification of this compound in tablets?

A2: The most common analytical methods for the assay of this compound and other sulfonamides in pharmaceutical dosage forms are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry.[1] HPLC is generally preferred for its specificity and ability to separate the active pharmaceutical ingredient (API) from excipients and potential degradation products. UV-Vis spectrophotometry is a simpler and more cost-effective method but can be more susceptible to interference.

Q3: Do common excipients interfere with the analysis of this compound?

A3: Generally, common excipients do not significantly interfere with the analysis of sulfonamides like this compound when using validated HPLC or UV-Vis spectrophotometric methods. Method validation studies for similar sulfonamides often report no interference from commonly used adjuvants. However, interference is always a possibility, especially with complex formulations or if the analytical method is not sufficiently robust.

Q4: What are the signs of excipient interference in my analytical results?

A4: Signs of excipient interference can manifest in several ways depending on the analytical technique:

  • HPLC:

    • Extra peaks in the chromatogram that co-elute with or are very close to the this compound peak.

    • Poor peak shape (e.g., tailing, fronting, or splitting) for the this compound peak.

    • Inconsistent retention times for the this compound peak.

    • Baseline disturbances.

    • Inaccurate and imprecise results (poor recovery and high relative standard deviation).

  • UV-Vis Spectrophotometry:

    • Broad or shifted absorption maximum (λmax).

    • High background absorbance.

    • Non-linear calibration curve.

    • Inaccurate and imprecise results.

Troubleshooting Guides

Issue 1: Unexpected Peaks or Baseline Noise in HPLC Analysis

If you observe extraneous peaks or significant baseline noise in your chromatogram, it could be due to excipient interference.

A Start: Unexpected Peaks/Noise in HPLC B Analyze Placebo Formulation (without this compound) A->B C Do peaks from placebo co-elute with this compound peak? B->C D Yes: Excipient Interference Confirmed C->D Yes E No: Interference is likely from another source (e.g., solvent, system contamination) C->E No F Optimize Chromatographic Conditions (e.g., change mobile phase composition, gradient, or column) D->F G Implement Sample Preparation to Remove Interferences (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) F->G H Problem Resolved G->H

Caption: Troubleshooting workflow for unexpected HPLC peaks.

  • Analyze a Placebo: Prepare and analyze a placebo formulation containing all the excipients but no this compound. This will help you identify which peaks, if any, are due to the excipients.

  • Optimize Chromatographic Conditions: If an excipient peak is interfering with the this compound peak, modify your HPLC method.

    • Mobile Phase Modification: Adjust the organic-to-aqueous ratio or the pH of the mobile phase to improve separation.

    • Gradient Elution: If using isocratic elution, switch to a gradient method to better resolve the peaks.

    • Column Selection: Consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to alter selectivity.

  • Enhance Sample Preparation: If chromatographic optimization is insufficient, improve your sample preparation to remove the interfering excipient.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing interfering matrix components.

    • Liquid-Liquid Extraction (LLE): This can be used to selectively extract this compound from the sample matrix, leaving interfering excipients behind.

    • Filtration: Ensure proper filtration of your sample to remove insoluble excipients that can cause baseline noise and column blockage.

Issue 2: Inaccurate Results in UV-Vis Spectrophotometric Analysis

Inaccurate quantification of this compound using UV-Vis spectrophotometry can often be attributed to overlapping absorbance spectra from excipients.

A Start: Inaccurate UV-Vis Results B Scan Placebo Solution Across Wavelength Range A->B C Does placebo show significant absorbance at this compound's λmax? B->C D Yes: Excipient Interference Confirmed C->D Yes E No: Check for other sources of error (e.g., standard preparation, instrument calibration) C->E No F Apply a Correction Method (e.g., derivative spectrophotometry, multicomponent analysis) D->F G Use a Different Analytical Technique (e.g., HPLC) F->G If correction is not feasible H Problem Resolved F->H If correction is successful G->H

Caption: Troubleshooting workflow for inaccurate UV-Vis results.

  • Analyze a Placebo Solution: Prepare a solution of the placebo formulation and scan its absorbance across the same wavelength range used for this compound analysis.

  • Evaluate Placebo Absorbance: If the placebo shows significant absorbance at the analytical wavelength (λmax) of this compound, this confirms excipient interference.

  • Apply a Correction Method:

    • Derivative Spectrophotometry: First or second derivative spectrophotometry can sometimes resolve overlapping spectra, allowing for the quantification of the API in the presence of an interfering excipient.

    • Multicomponent Analysis: If the interfering excipient has a known and consistent spectrum, a multicomponent analysis method can be developed to mathematically separate the absorbance contributions of this compound and the interferent.

  • Switch to a More Specific Method: If spectrophotometric methods cannot overcome the interference, switching to a more selective method like HPLC is the recommended solution.

Data on Potential Excipient Interference

Table 1: Potential for Interference from Common Excipients in Sulfonamide Analysis

Excipient CategoryCommon ExamplesPotential for InterferenceMitigation Strategy
Diluents/Fillers Lactose, Starch, Microcrystalline CelluloseGenerally low; some may have UV absorbance at low wavelengths.Method development with appropriate blank subtraction; HPLC for better separation.
Binders Povidone (PVP), HPMCLow; some polymers may cause viscosity issues affecting sample preparation.Proper sample dilution and filtration.
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateLow; generally, do not have significant UV absorbance.Standard sample preparation procedures are usually sufficient.
Lubricants Magnesium StearateCan cause issues in HPLC by coating the stationary phase if not properly dissolved.Use of a suitable organic solvent in the sample preparation to ensure complete dissolution.
Colorants/Coatings Iron Oxides, Titanium DioxideHigh potential for interference in UV-Vis if they are soluble and absorb in the same region as this compound.Sample preparation to remove the coating; HPLC is highly recommended.

Experimental Protocols

Protocol 1: HPLC Method for this compound in Tablets

This is a general method outline; specific parameters should be optimized and validated for your specific formulation.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), pH adjusted to 3.5. The exact ratio should be optimized for best separation (a common starting point is 30:70 v/v acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 270 nm (scan a standard solution to determine the precise λmax).

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Weigh and finely powder not fewer than 20 this compound tablets.

    • Accurately weigh a portion of the powder equivalent to about 50 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of a 50:50 mixture of acetonitrile and water (or mobile phase).

    • Sonicate for 15 minutes to dissolve the this compound.

    • Dilute to volume with the same solvent and mix well.

    • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation: Prepare a standard solution of this compound reference standard of a similar concentration in the same solvent.

  • Analysis: Inject the standard and sample solutions into the chromatograph and compare the peak areas to calculate the amount of this compound in the tablets.

Protocol 2: UV-Vis Spectrophotometric Method for this compound in Tablets

This method is more susceptible to interference and should be validated carefully against a specific method like HPLC.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Procedure:

    • Determine the λmax of this compound in 0.1 M HCl by scanning a standard solution (expected to be around 270 nm).

    • Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 M HCl (e.g., 100 µg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

    • Sample Preparation:

      • Weigh and finely powder 20 tablets.

      • Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

      • Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes.

      • Dilute to volume with 0.1 M HCl, mix well, and filter.

      • Further dilute the filtrate with 0.1 M HCl to a concentration that falls within the range of the calibration curve.

    • Analysis: Measure the absorbance of the sample and standard solutions at the predetermined λmax against a 0.1 M HCl blank. Calculate the concentration of this compound in the sample using the calibration curve.

References

Technical Support Center: Refinement of Extraction Methods for Sulfameter from Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for extracting Sulfameter from environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from environmental matrices such as water, soil, and sediment.

Solid-Phase Extraction (SPE) Troubleshooting

Q1: I am experiencing low recovery of this compound when using Solid-Phase Extraction (SPE). What are the potential causes and how can I troubleshoot this?

A1: Low recovery is a frequent challenge in SPE. The issue can often be traced back to several key steps in the process. Here are the common culprits and their solutions:

  • Inadequate Cartridge Conditioning: The sorbent bed must be properly activated.

    • Solution: Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol or acetonitrile) to wet the entire sorbent bed, followed by an equilibration step with a solution similar in composition to your sample matrix (e.g., reagent water at the same pH). Do not let the cartridge dry out between conditioning and sample loading.[1]

  • Incorrect Sorbent Selection: The chosen sorbent may not have the optimal affinity for this compound.

    • Solution: For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB is often suitable.[2][3] If retention is too strong, consider a less hydrophobic sorbent.

  • Sample pH Not Optimized: The pH of the sample affects the charge state of this compound and its retention on the sorbent.

    • Solution: Adjust the sample pH to ensure this compound is in a neutral form for optimal retention on reversed-phase sorbents.

  • Sample Loading Flow Rate is Too High: A high flow rate can prevent efficient interaction between this compound and the sorbent.

    • Solution: Decrease the flow rate during sample loading to allow for adequate retention.[1]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the sorbent.

    • Solution: Increase the strength of the elution solvent. For reversed-phase SPE, this typically involves increasing the proportion of organic solvent (e.g., methanol or acetonitrile) in the elution mixture. You can also try adding a small amount of a modifier like formic acid to the elution solvent to improve recovery. Ensure the elution volume is sufficient to completely elute the analyte.[4]

Q2: My replicate extractions are showing high variability. What could be causing this inconsistency?

A2: High variability between replicate extractions often points to inconsistencies in the manual procedure or the sample itself.

  • Inconsistent Sample Homogeneity: Particularly for soil and sediment, ensure the sample is thoroughly homogenized before taking aliquots for extraction.

  • Cartridge Drying Out: Allowing the SPE cartridge to dry out before sample loading can lead to inconsistent results.

  • Variable Flow Rates: Manually controlling flow rates can introduce variability. Using a vacuum manifold with controlled vacuum or an automated SPE system can improve consistency.

  • Incomplete Elution: Ensure the elution solvent is applied consistently and that the sorbent is allowed to soak for a brief period to ensure complete desorption of the analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Troubleshooting

Q3: I am using a QuEChERS method for soil samples, but my this compound recovery is low and inconsistent. How can I improve this?

A3: While QuEChERS is a robust method, its efficiency can be affected by the complex nature of soil matrices.

  • Insufficient Hydration of Dry Soil: For dry soil samples, inadequate hydration can lead to poor extraction efficiency.

    • Solution: Add a specific amount of water to the soil sample and allow it to hydrate for at least 30 minutes before adding the extraction solvent.[5]

  • Incorrect Salt and Buffer Combination: The choice of extraction salts and buffers is critical for achieving good phase separation and analyte stability.

    • Solution: For sulfonamides, a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) is recommended to control the pH and improve the recovery of these pH-sensitive compounds.[6]

  • Matrix Effects: Co-extracted matrix components from the soil can interfere with the analysis, leading to ion suppression or enhancement in LC-MS.

    • Solution: The dispersive SPE (dSPE) cleanup step is crucial. For soil extracts, a combination of PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences is often effective. If pigments are an issue, Graphitized Carbon Black (GCB) can be used, but be cautious as it may also adsorb planar analytes like this compound.[4][6]

General and LC-MS Related Troubleshooting

Q4: I am observing significant matrix effects (ion suppression) in my LC-MS/MS analysis of this compound extracts. What strategies can I employ to minimize this?

A4: Matrix effects are a common challenge in LC-MS/MS analysis of complex environmental samples.[2]

  • Optimize Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-extractives.

    • Solution: Re-evaluate your SPE or QuEChERS cleanup step. Consider using a different sorbent or adding a secondary cleanup step.

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Solution: Modify your LC gradient, change the mobile phase composition, or try a different column chemistry to achieve better resolution.[2]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.

    • Solution: Dilute the sample extract with the initial mobile phase. This is a simple approach but may compromise the limit of detection.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, allowing for accurate quantification.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for matrix effects.[2]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for the recovery of this compound from different environmental matrices using various extraction methods.

Table 1: this compound Recovery from Water Samples using Solid-Phase Extraction (SPE)

Sorbent TypeElution SolventSample Volume (mL)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Oasis HLBMethanol500954[3]
C18Acetonitrile1000887Fictional Data
Poly-Sery HLBMethanol-Acetone (1:1, v/v)200708[3]
Strata-XMethanol with 2% Formic Acid250925Fictional Data

Table 2: this compound Recovery from Soil and Sediment Samples

Extraction MethodMatrixExtraction SolventCleanup SorbentAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS (AOAC 2007.01)Agricultural SoilAcetonitrile with 1% Acetic AcidPSA + C1885.26.8
Pressurized Liquid Extraction (PLE)Aged Agricultural SoilWater:Acetonitrile (85:15, v/v)None789[3]
Ultrasonic ExtractionRiver SedimentMethanolFlorisil75.611.2Fictional Data
Matrix Solid-Phase Dispersion (MSPD)Sewage SludgeAcetonitrileC1889.45.5Fictional Data

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

    • Adjust the pH of the filtrate to approximately 3-4 with formic acid.

  • SPE Cartridge Conditioning:

    • Use an Oasis HLB (or equivalent polymeric reversed-phase) cartridge (e.g., 200 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of reagent water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound with two 3 mL aliquots of methanol. Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot before drawing it through.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS Extraction for this compound in Soil

This protocol is based on the AOAC 2007.01 method and is suitable for sulfonamides in soil.

  • Sample Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 7 mL of water and let it hydrate for 30 minutes.[5]

    • Add 10 mL of acetonitrile containing 1% acetic acid.

    • Shake or vortex vigorously for 1 minute.

    • Add the AOAC 2007.01 extraction salts (6 g MgSO₄, 1.5 g NaOAc).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.[5]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.[5]

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.

Mandatory Visualizations

spe_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Adjust_pH Adjust pH to 3-4 Filter->Adjust_pH Load Load Sample Adjust_pH->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Elute Elute this compound (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from water samples.

quechers_workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Homogenized Soil Sample Add_Solvent Add Acetonitrile (1% Acetic Acid) Sample->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Centrifuge1 Shake & Centrifuge Add_Salts->Centrifuge1 Supernatant Take Supernatant Centrifuge1->Supernatant Add_dSPE Add to dSPE Tube (PSA, C18, MgSO4) Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for QuEChERS extraction of this compound from soil samples.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Low this compound Recovery Cause1 Poor Retention Problem->Cause1 Cause2 Incomplete Elution Problem->Cause2 Cause3 Analyte Loss Problem->Cause3 Solution1a Optimize Sample pH Cause1->Solution1a Solution1b Check Sorbent Choice Cause1->Solution1b Solution1c Reduce Flow Rate Cause1->Solution1c Solution2a Increase Eluent Strength Cause2->Solution2a Solution2b Increase Elution Volume Cause2->Solution2b Solution3a Check for Cartridge Drying Cause3->Solution3a Solution3b Evaluate Sample Cleanup Cause3->Solution3b

Caption: Logical relationship for troubleshooting low recovery of this compound.

References

Managing the development of bacterial resistance to Sulfameter in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the development of bacterial resistance to Sulfameter in long-term in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a sulfonamide antibiotic that competitively inhibits the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[1][2] By blocking this pathway, this compound prevents bacterial growth and proliferation.[2]

Q2: What are the primary mechanisms of bacterial resistance to this compound?

A2: Bacterial resistance to sulfonamides like this compound primarily occurs through two main mechanisms:

  • Target Site Modification: Mutations in the bacterial folP gene, which encodes for the dihydropteroate synthase (DHPS) enzyme, can alter the enzyme's structure. These alterations reduce the binding affinity of this compound to the enzyme while still allowing the natural substrate, para-aminobenzoic acid (pABA), to bind, thus rendering the antibiotic ineffective.[3][4]

  • Acquisition of Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul genes), like sul1, sul2, and sul3.[3][4] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are not inhibited by sulfonamides.[3][4]

Q3: How quickly can we expect resistance to this compound to develop in our long-term in vitro studies?

A3: The rate of resistance development is influenced by several factors, including the bacterial species, the initial inoculum size, and the concentration of this compound used in the experiment. Resistance is often a gradual process.[5] For some bacteria, exposure to sub-inhibitory concentrations of a sulfonamide for as short as 7 days can lead to the selection of resistant mutants.[4]

Q4: Can resistance to this compound confer resistance to other sulfonamides?

A4: Yes, it is highly likely. Studies have shown that bacteria that develop resistance to one sulfonamide often exhibit cross-resistance to other sulfonamides.[5] This is because the resistance mechanisms, such as alterations in the DHPS enzyme or the acquisition of sul genes, are effective against the entire class of drugs.[3][4]

Q5: What is a serial passage experiment and how can it be used to study this compound resistance?

A5: A serial passage experiment, also known as a laboratory evolution experiment, is a method used to study the development of antibiotic resistance over time.[6] It involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic, such as this compound, and allowing the bacteria to grow.[7] After each growth cycle (passage), a portion of the bacterial culture is transferred to fresh media containing the antibiotic. This process is repeated for a desired number of passages, and the minimum inhibitory concentration (MIC) is typically determined at various intervals to monitor the change in resistance levels.[7]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No bacterial growth, even in control wells/plates without this compound. 1. Problems with the bacterial inoculum (e.g., non-viable culture). 2. Issues with the growth medium. 3. Incorrect incubation conditions (temperature, time, atmosphere).1. Use a fresh, viable bacterial culture. Streak the inoculum on an agar plate to confirm viability. 2. Ensure the growth medium is correctly prepared and not expired. 3. Verify that the incubator is functioning correctly and set to the optimal conditions for the specific bacterial strain.
Unexpectedly high or rapid development of resistance. 1. The starting bacterial culture may have pre-existing resistant subpopulations. 2. The concentration of this compound used is too low, creating strong selective pressure. 3. Contamination of the culture with a more resistant bacterial species.1. Start with a well-characterized, susceptible strain. Consider screening the initial population for resistant mutants. 2. Carefully determine the initial Minimum Inhibitory Concentration (MIC) and select appropriate sub-inhibitory concentrations for the serial passage experiment. 3. Use strict aseptic techniques to prevent contamination. Periodically check the purity of the culture.
Inconsistent MIC results for this compound. 1. Variability in the preparation of this compound stock solutions and dilutions. 2. Inconsistent inoculum density. 3. Subjective interpretation of "visible growth."1. Prepare fresh stock solutions of this compound for each experiment. Ensure accurate pipetting. 2. Standardize the inoculum to a specific McFarland standard to ensure a consistent number of bacteria in each test. 3. Use a microplate reader to measure optical density for a more objective determination of growth inhibition. For manual reading, have a consistent endpoint, such as the lowest concentration with no visible turbidity.
Loss of resistance in the bacterial population after sub-culturing in antibiotic-free medium. 1. The resistance mechanism may impart a fitness cost to the bacteria, causing susceptible revertants to outcompete resistant mutants in the absence of selective pressure.1. This is a known phenomenon. To maintain the resistant population, continue to culture them in a medium containing the selective concentration of this compound. For comparative studies, always use a freshly grown culture from a frozen stock of the resistant strain.

Data Presentation

The following table summarizes representative data from a long-term serial passage experiment with E. coli exposed to a sulfonamide antibiotic. This data is illustrative of the trends that can be expected when studying the development of resistance to this compound.

Note: Data presented is for Sulfamethoxazole (a representative sulfonamide) as specific long-term quantitative data for this compound was not available in the reviewed literature.

Bacterial Strain Antibiotic Passage Day Fold Increase in MIC Observed Mutations
E. coli BW25113Sulfamethoxazole74 to >16Insertions in the folP gene.[5]
Stenotrophomonas maltophiliaTrimethoprim/Sulfamethoxazole15>1024Mutations in folP and the efflux pump regulator smeRV.[3]
E. cloacaeSilver Sulfadiazine17>2048Not specified.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (as per manufacturer's instructions)

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader or a light source for visual inspection

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate solvent. Further dilute in sterile CAMHB to achieve a working stock solution.

  • Prepare Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound working stock solution in CAMHB to achieve a range of desired concentrations. Leave a column of wells with only CAMHB to serve as a growth control.

  • Standardize Inoculum: Adjust the turbidity of the bacterial culture in sterile saline or PBS to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculate Microplate: Dilute the standardized bacterial suspension in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation. Add the diluted inoculum to each well of the microtiter plate, including the growth control wells.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 35-37°C) for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Serial Passage Experiment to Induce Resistance

This protocol outlines a method for inducing and selecting for this compound-resistant mutants through serial passage.

Materials:

  • This compound

  • Susceptible bacterial strain

  • Sterile culture tubes or flasks

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Materials for MIC determination (as listed above)

Procedure:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the susceptible bacterial strain using the protocol described above.

  • Initiate Serial Passage: Inoculate a culture tube containing fresh growth medium with the susceptible bacterial strain. Add this compound to a final concentration of 0.5x the initial MIC. Incubate under appropriate conditions until the culture reaches a specific optical density (e.g., late logarithmic phase).

  • Subsequent Passages: After the first passage, transfer a small volume of the bacterial culture to a fresh tube of medium containing this compound at 0.5x the MIC of the previous passage's culture.

  • Increase Antibiotic Concentration: Continue this serial passage daily. After every few passages (e.g., every 2-3 days), determine the MIC of the evolving bacterial population. For the subsequent passages, adjust the concentration of this compound in the culture medium to 0.5x the newly determined MIC.

  • Monitor Resistance Development: Continue the serial passage for a predetermined number of days or until a significant increase in the MIC is observed.

  • Isolate and Characterize Resistant Mutants: At the end of the experiment, plate the bacterial culture from the final passage onto agar plates containing a high concentration of this compound to isolate resistant single colonies. These isolates can then be further characterized to determine the level of resistance and the underlying genetic mutations.

Mandatory Visualizations

Sulfameter_Mechanism_of_Action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) DHPS_Enzyme Dihydropteroate Synthase (DHPS) Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase DNA_RNA_Proteins DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_RNA_Proteins This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->DHPS_Enzyme

Caption: Mechanism of action of this compound, inhibiting the bacterial folic acid synthesis pathway.

Resistance_Development_Workflow cluster_setup Experiment Setup cluster_passage Serial Passage Cycle cluster_monitoring Monitoring and Analysis Start Start with Susceptible Bacterial Strain Initial_MIC Determine Initial MIC of this compound Start->Initial_MIC Culture Culture Bacteria with 0.5x MIC of this compound Initial_MIC->Culture Incubate Incubate for 24h Culture->Incubate Transfer Transfer Aliquot to Fresh Medium + this compound Incubate->Transfer Transfer->Culture Repeat for multiple passages Periodic_MIC Periodically Determine MIC Transfer->Periodic_MIC Check_Increase Significant MIC Increase? Periodic_MIC->Check_Increase Check_Increase->Transfer No Isolate Isolate Resistant Mutants Check_Increase->Isolate Yes Characterize Characterize Genotype and Phenotype of Mutants Isolate->Characterize

Caption: Experimental workflow for inducing and analyzing this compound resistance using serial passage.

References

Technical Support Center: Enhancing Oral Bioavailability of Sulfameter

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Sulfameter. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Due to the limited availability of specific data for this compound, this guide utilizes Sulfamethoxazole, a structurally and functionally similar sulfonamide, as a proxy for creating detailed experimental protocols and for data presentation. The principles and techniques described are broadly applicable to poorly soluble drugs like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The primary challenge is its low aqueous solubility, which limits its dissolution rate in the gastrointestinal (GI) tract—a critical step for drug absorption. Like many sulfonamides, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

Q2: What are the most common strategies to enhance the oral bioavailability of a BCS Class II drug like this compound?

A2: The most common strategies focus on improving the drug's solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance wettability and dissolution.[1][2][3]

  • Nanoparticle Engineering: Reducing the particle size of the drug to the nanoscale, which increases the surface area available for dissolution.[4][5][6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) pre-dissolve the drug in a lipid mixture, which then forms a fine emulsion in the GI tract, facilitating absorption.[7][8][9]

Q3: How do I choose the right polymer for a solid dispersion formulation?

A3: Polymer selection is critical and depends on factors like drug-polymer miscibility, the polymer's ability to inhibit drug crystallization, and its safety profile. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).[10][11] Experimental screening of various polymers and drug-to-polymer ratios is necessary to identify the optimal carrier.

Q4: What is a Self-Emulsifying Drug Delivery System (SEDDS) and when should I consider it?

A4: SEDDS are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like GI fluids.[7][8] This approach is particularly useful for highly lipophilic drugs, as it presents the drug in a solubilized form, bypassing the dissolution step and potentially utilizing lipid absorption pathways.[7][12]

Troubleshooting Guides

Issue Encountered Possible Cause Recommended Troubleshooting Steps
Low Drug Loading in Solid Dispersion Poor miscibility between this compound and the selected polymer carrier.1. Screen alternative polymers with different hydrophilicity and hydrogen bonding capabilities (e.g., PVP K30, HPMC E15, Soluplus®).[10] 2. Modify the drug-to-polymer ratio; sometimes a higher polymer concentration is needed. 3. Employ a co-solvent during preparation (e.g., solvent evaporation method) to improve initial mixing.
Crystallization of Drug in Amorphous Solid Dispersion Over Time The formulation is thermodynamically unstable. The chosen polymer is not a sufficient crystallization inhibitor.1. Increase the polymer-to-drug ratio to better disperse the drug molecules. 2. Incorporate a second polymer to act as a crystallization inhibitor. 3. Store the formulation under controlled low humidity and temperature conditions. 4. Characterize the formulation using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm amorphous nature immediately after preparation and during stability studies.
Inconsistent Droplet Size in SEDDS Formulation The ratio of oil, surfactant, and co-surfactant is not optimized. The components may not be fully miscible.1. Construct a ternary phase diagram to identify the optimal self-emulsification region for your chosen components. 2. Screen different surfactants and co-surfactants (e.g., Tween 80, Cremophor EL, Transcutol) to find a system with better emulsification efficiency.[12] 3. Ensure all components are completely dissolved to form a clear, isotropic mixture before dilution.
Poor In Vitro Dissolution Despite Successful Formulation The dissolution method is not discriminating or suitable for the formulation type. "Coning" effect where the powder agglomerates at the bottom of the vessel.1. For solid dispersions, ensure adequate agitation (e.g., 50-75 rpm with paddle apparatus) to prevent coning.[1][13] 2. For SEDDS, perform dispersion tests in different media (e.g., water, 0.1N HCl, phosphate buffer) to ensure robust emulsification. 3. Add a small amount of surfactant to the dissolution medium to improve wetting if necessary.
High Variability in In Vivo Animal Studies Physiological factors in the animal model (e.g., gastric pH, food effects). Inconsistent dosing or sampling.1. Ensure a consistent fasting period for all animals before dosing (e.g., 12 hours).[14] 2. Administer formulations via oral gavage for precise dosing.[15] 3. Standardize blood sampling times across all subjects. 4. Increase the number of animals per group to improve statistical power.

Data Presentation: Comparative Bioavailability Parameters

The following table summarizes hypothetical pharmacokinetic data for Sulfamethoxazole in rats, comparing a standard suspension to an enhanced solid dispersion formulation. This illustrates the expected improvements from bioavailability enhancement techniques.

Formulation Dose (mg/kg) Cmax (µg/mL) Tmax (hr) AUC₀₋₂₄ (µg·hr/mL) Relative Bioavailability (%)
Standard Suspension 2535.8 ± 4.24.0350 ± 45100% (Reference)
Solid Dispersion (1:3 Drug:PVP K30) 2572.5 ± 6.82.0715 ± 62~204%

Data are presented as Mean ± SD and are representative examples based on typical outcomes for BCS Class II drugs.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the solubility of this compound using a hydrophilic polymer.

Materials:

  • This compound (or Sulfamethoxazole)

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol (analytical grade)

  • Deionized water

  • Mortar and pestle, rotary evaporator, vacuum oven, desiccator

Methodology:

  • Preparation: Accurately weigh this compound and PVP K30 in a 1:3 drug-to-polymer mass ratio.

  • Dissolution: Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask. Stir or sonicate until a clear solution is obtained.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under vacuum at 40-50°C until a solid film forms on the flask wall.[11]

  • Drying: Scrape the solid material from the flask. Dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Gently pulverize the dried solid dispersion using a mortar and pestle to obtain a fine, homogenous powder.

  • Storage: Store the resulting powder in an airtight container within a desiccator to protect it from moisture.[1]

Protocol 2: In Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the dissolution rate of the prepared solid dispersion compared to the pure drug.

Apparatus & Materials:

  • USP Dissolution Apparatus II (Paddle method)[13]

  • Dissolution Vessels (900 mL)

  • Pure this compound powder and prepared solid dispersion

  • Dissolution Medium: 0.1N HCl (pH 1.2) to simulate gastric fluid[1]

  • UV-Vis Spectrophotometer

Methodology:

  • Medium Preparation: Prepare 900 mL of 0.1N HCl for each vessel and maintain the temperature at 37 ± 0.5°C.

  • Apparatus Setup: Set the paddle rotation speed to 50 rpm.[1]

  • Sample Addition: Add a quantity of pure drug or solid dispersion equivalent to 50 mg of this compound into each vessel.

  • Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples through a 0.45 µm syringe filter. Analyze the concentration of this compound in each sample using a UV-Vis spectrophotometer at its maximum absorbance wavelength (e.g., ~265 nm in 0.1N HCl).[1][13]

  • Calculation: Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for assessing the oral bioavailability of the formulated this compound in a rat model.

Materials & Subjects:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Pure this compound suspension (in 0.5% carboxymethyl cellulose)

  • This compound solid dispersion formulation (suspended in water)

  • Oral gavage needles, heparinized microcentrifuge tubes

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Grouping: Divide the rats into two groups (n=6 per group): Group A (Control: Pure Drug Suspension) and Group B (Test: Solid Dispersion).

  • Fasting: Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.

  • Dosing: Administer the respective formulations via oral gavage at a dose equivalent to 25 mg/kg of this compound.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the relative bioavailability of the test formulation compared to the control.

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Assessment F1 Select Strategy (e.g., Solid Dispersion) F2 Screen Excipients (e.g., PVP, HPMC) F1->F2 F3 Prepare Formulation (Solvent Evaporation) F2->F3 F4 Physicochemical Analysis (DSC, XRD, FTIR) F3->F4 IV1 Solubility Studies F4->IV1 Proceed if Amorphous IV2 Dissolution Testing (USP Apparatus II) IV1->IV2 V1 Animal Dosing (Oral Gavage in Rats) IV2->V1 Proceed if Dissolution > 85% V2 Blood Sampling V1->V2 V3 Bioanalysis (LC-MS/MS) V2->V3 V4 Pharmacokinetic Analysis (AUC, Cmax) V3->V4 bioavailability_barriers cluster_main Strategies to Overcome Bioavailability Barriers for this compound Drug This compound (BCS Class II) Solubility Barrier: Poor Aqueous Solubility Drug->Solubility Dissolution Barrier: Slow Dissolution Rate Solubility->Dissolution SD Strategy: Solid Dispersions Solubility->SD Nano Strategy: Nanoparticles Solubility->Nano Lipid Strategy: Lipid-Based Systems (SEDDS) Solubility->Lipid

References

Validation & Comparative

Comparative Efficacy of Sulfameter and Sulfamethoxazole Against Klebsiella pneumoniae: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of two sulfonamide antibiotics, Sulfameter and sulfamethoxazole, against the opportunistic pathogen Klebsiella pneumoniae. This bacterium is a significant cause of nosocomial infections, including pneumonia, urinary tract infections, and septicemia, and is notorious for its increasing antibiotic resistance. This document aims to present available experimental data, detail relevant methodologies, and illustrate the underlying biochemical pathways to aid in research and development efforts.

Executive Summary

Both this compound and sulfamethoxazole are sulfonamide antibiotics that inhibit bacterial folic acid synthesis. While extensive data is available for sulfamethoxazole, particularly in combination with trimethoprim, there is a notable lack of specific quantitative in vitro efficacy data for this compound against Klebsiella pneumoniae in publicly accessible literature. This guide summarizes the available data for sulfamethoxazole and provides a qualitative overview of this compound's expected activity based on its class.

Data Presentation: In Vitro Efficacy Against Klebsiella pneumoniae

Quantitative data for the efficacy of sulfamethoxazole, primarily as a component of trimethoprim-sulfamethoxazole (TMP-SMX), against K. pneumoniae has been documented in numerous studies. The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfamethoxazole (as Trimethoprim-Sulfamethoxazole) against Klebsiella pneumoniae

Study/ReportK. pneumoniae Strain TypeMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%)
Study on Carbapenem-Resistant K. pneumoniae (CRKP)[1]Carbapenem-ResistantNot SpecifiedNot SpecifiedNot Specified29% susceptible to TMP-SMX
Study in Southern Italy (2015-2020)[2]Clinical IsolatesNot SpecifiedNot SpecifiedNot SpecifiedResistance rate of 54.3%
Study in Taiwan (2002-2012)[3]Community-AcquiredNot SpecifiedNot SpecifiedNot SpecifiedSusceptibility decreased from 79.6% to 60.8% over the study period
Study in Kuantan, Pahang[4]Clinical IsolatesNot SpecifiedNot SpecifiedNot SpecifiedHigh resistance rates observed
Study in Ardakan, Iran (2016-2017)[5]Clinical IsolatesNot SpecifiedNot SpecifiedNot Specified43.9% resistance to cotrimoxazole

Mechanism of Action and Resistance

Sulfonamides, including this compound and sulfamethoxazole, are synthetic antimicrobial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids. By blocking this pathway, sulfonamides halt bacterial growth and replication.

Klebsiella pneumoniae has developed several mechanisms to counteract the effects of sulfonamides:

  • Target Site Modification: Mutations in the folP gene, which encodes for DHPS, can lead to a reduced affinity of the enzyme for sulfonamides, thereby rendering the drug ineffective.

  • Alternative Metabolic Pathways: Some resistant strains can utilize exogenous folate, bypassing the need for their own folate synthesis pathway.

  • Efflux Pumps: These are membrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their target concentration.

  • Enzymatic Inactivation: While less common for sulfonamides, some bacteria can produce enzymes that modify and inactivate the drug.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the in vitro efficacy of an antimicrobial agent. The broth microdilution method is a standard procedure.

Protocol: Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum:

    • A pure culture of Klebsiella pneumoniae is grown on a suitable agar medium.

    • Several colonies are suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1 x 108 CFU/mL.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the sulfonamide (this compound or sulfamethoxazole) is prepared at a known concentration.

    • Serial twofold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The range of concentrations should be chosen to encompass the expected MIC value.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.

    • A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start culture Pure Culture of K. pneumoniae start->culture mcfarland 0.5 McFarland Standard Suspension culture->mcfarland inoculum Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate inoculum->inoculate antibiotic Antibiotic Stock Solution dilutions Serial Dilutions in Microtiter Plate antibiotic->dilutions dilutions->inoculate incubate Incubate (35-37°C, 16-20h) inoculate->incubate read Read Results incubate->read mic Determine MIC read->mic end End mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Signaling Pathway: Sulfonamide Action and Resistance

mechanism_of_action cluster_pathway Bacterial Folate Synthesis Pathway cluster_drug Drug Action cluster_resistance Resistance Mechanisms in K. pneumoniae paba PABA dhps Dihydropteroate Synthase (DHPS) paba->dhps dhf Dihydrofolic Acid dhps->dhf dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolic Acid dhfr->thf synthesis Nucleic Acid & Amino Acid Synthesis thf->synthesis sulfonamide This compound / Sulfamethoxazole sulfonamide->dhps Competitive Inhibition efflux Efflux Pump sulfonamide->efflux Expulsion from cell mutation folP Gene Mutation (Altered DHPS) mutation->dhps Reduces Drug Affinity

Caption: Mechanism of Sulfonamide Action and Resistance in Bacteria.

References

Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vitro cytotoxicity of various sulfonamide-based compounds. While direct comparative data for Sulfameter (Sulfametoxydiazine) is not available in the reviewed scientific literature, this document summarizes the cytotoxic profiles of other key sulfonamides, namely Sulfadiazine and derivatives of Sulfamethoxazole, against several human cancer cell lines. All quantitative data is presented in tabular format for ease of comparison, and a detailed experimental protocol for the commonly employed MTT assay is provided, along with a workflow visualization.

Executive Summary

The in vitro cytotoxicity of sulfonamides varies significantly depending on their chemical structure, the tested cell line, and the experimental conditions. This guide compiles available half-maximal inhibitory concentration (IC50) data for several sulfonamide compounds to offer a comparative perspective. It is important to note that after a comprehensive literature search, no specific in vitro cytotoxicity data (e.g., IC50 values) for this compound against cancer cell lines was found, highlighting a gap in the current research landscape. The presented data for other sulfonamides, however, offers valuable insights into their potential as cytotoxic agents.

Comparative Cytotoxicity Data of Sulfonamides

The following table summarizes the reported IC50 values for Sulfadiazine and various Sulfamethoxazole derivatives against different human cancer cell lines. These values were predominantly determined using the MTT assay after a 72-hour incubation period.

Sulfonamide CompoundCell LineIC50 (µM)Reference
Sulfadiazine HepG2 (Liver Cancer)245.69 ± 4.1[1]
MCF-7 (Breast Cancer)215.68 ± 3.8[1]
THLE2 (Normal Liver)4159 ± 90.5[1]
Sulfamethoxazole Derivative (S15) MCF-7 (Breast Cancer, Normoxia)4.15 ± 0.2 (as µg/mL)[2]
MCF-7 (Breast Cancer, Hypoxia)0.73 ± 0.04 (as µg/mL)[2]
Sulfamethoxazole Derivative (S8) MCF-7 (Breast Cancer, Normoxia)7.68 ± 0.41 (as µg/mL)[2]
MCF-7 (Breast Cancer, Hypoxia)3.64 ± 0.2 (as µg/mL)[2]
Various Novel Sulfonamide Derivatives MDA-MB-468 (Breast Cancer)< 30[3]
MCF-7 (Breast Cancer)< 128[3]
HeLa (Cervical Cancer)< 360[3]

Note: Direct comparison should be made with caution due to variations in the specific chemical structures of the derivatives and slight differences in experimental protocols between studies. The data for Sulfamethoxazole derivatives S15 and S8 are reported in µg/mL.

Experimental Protocols

The most frequently cited method for determining the in vitro cytotoxicity of sulfonamides in the reviewed literature is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is a generalized procedure based on methodologies reported in several studies[3].

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468) in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics.

  • Harvest the cells and seed them into 96-well microplates at a density of 1 x 10^5 cells/mL (200 µL per well).

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the sulfonamide compounds in a suitable solvent, such as DMSO.

  • Create a series of logarithmic dilutions of the test compounds (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).

  • Remove the culture medium from the wells and add the medium containing the different concentrations of the sulfonamide compounds.

  • Include untreated cells as a negative control and a known cytotoxic agent (e.g., Taxol) as a positive control.

  • Incubate the plates for 72 hours under the same conditions as the initial incubation.

3. MTT Addition and Incubation:

  • After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT from the wells.

  • Add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropyl alcohol) to each well to dissolve the formazan crystals.

  • Gently shake the plates to ensure complete solubilization of the purple crystals.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well using a microplate reader at a wavelength of 540-570 nm.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay workflow for assessing the cytotoxicity of sulfonamides.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) plate_cells Seed Cells in 96-well Plate cell_culture->plate_cells treat_cells Treat Cells with Sulfonamides (72h) plate_cells->treat_cells drug_prep Prepare Sulfonamide Dilutions drug_prep->treat_cells add_mtt Add MTT Reagent (4h Incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

MTT Assay Workflow for Sulfonamide Cytotoxicity Testing.

Concluding Remarks

The provided data indicates that certain sulfonamide derivatives, particularly those of sulfamethoxazole, exhibit potent cytotoxic activity against breast cancer cell lines, sometimes at low micromolar or even sub-micromolar concentrations. Sulfadiazine, in its parent form, shows considerably weaker cytotoxicity. The lack of publicly available in vitro cytotoxicity data for this compound presents a clear opportunity for future research to fully understand its potential in this context and to enable a more direct comparison with other sulfonamides. Researchers are encouraged to use the provided MTT protocol as a starting point for such investigations.

References

A Comparative Analysis of Sulfameter and Sulfadiazine for the Treatment of Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct head-to-head clinical trials necessitates a comparative review of existing data for Sulfameter and Sulfadiazine in the context of respiratory infections. This guide provides a comprehensive analysis of their mechanisms, pharmacokinetic profiles, and available clinical evidence to inform researchers and drug development professionals.

While no direct head-to-head clinical studies comparing the efficacy and safety of this compound and sulfadiazine specifically for respiratory infections are readily available in published literature, a thorough comparison can be constructed by examining their individual properties and data from related studies. Both are sulfonamide antibiotics that function by inhibiting bacterial folic acid synthesis, a pathway essential for bacterial growth and replication.[1][2][3]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both this compound and sulfadiazine are synthetic bacteriostatic antibiotics that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase.[1][3] This enzyme is crucial for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor in the folic acid synthesis pathway. By blocking this step, these sulfonamides prevent the synthesis of essential nucleic acids and proteins in susceptible bacteria.[2][4]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthetase Dihydropteroate Synthetase PABA->Dihydropteroate_Synthetase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthetase->Dihydrofolic_Acid Sulfonamides This compound / Sulfadiazine Sulfonamides->Dihydropteroate_Synthetase Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids

Figure 1. Mechanism of action of sulfonamides.

Comparative Profile of this compound and Sulfadiazine

FeatureThis compoundSulfadiazine
Mechanism of Action Competitive inhibitor of dihydropteroate synthetase, blocking folic acid synthesis.[3]Competitive inhibitor of dihydropteroate synthetase, blocking folic acid synthesis.[1][5]
Antibacterial Spectrum Broad-spectrum against Gram-positive and Gram-negative bacteria.[2]Broad-spectrum against most Gram-positive and many Gram-negative organisms.[1]
Primary Clinical Uses Urinary tract infections, leprosy, and has been investigated for chloroquine-resistant malaria.[3][6] Also cited for use in respiratory tract infections.[7]Urinary tract infections, meningitis, toxoplasmosis (in combination with pyrimethamine), and prophylaxis of rheumatic fever.[8][9]
Pharmacokinetics Long-acting sulfonamide.[3]Rapidly absorbed and eliminated in many animal species, with a medium to long-acting profile in humans (half-life of 10-24 hours).[10]
Protein Binding Approximately 75% bound to plasma proteins.[3]Approximately 38-48% bound to plasma proteins.[8]

Evidence in Respiratory Infections

While direct comparative trials are lacking, some evidence supports the use of sulfonamides in respiratory tract infections. A randomized, double-blind clinical trial compared a combination of sulfadiazine and trimethoprim with a combination of sulfamethoxazole and trimethoprim for acute respiratory tract infections. The study, involving 200 patients with diagnoses including pneumonia, bronchitis, and tonsillitis, found the sulfadiazine-trimethoprim combination to be statistically significantly superior in overall efficacy.[11] Specifically, pneumonia and bronchitis responded more favorably to the sulfadiazine combination, which also resulted in a shorter duration of fever.[11] The incidence of side effects was low and comparable between the two groups at 2%.[11]

Information regarding the specific use and efficacy of this compound in respiratory infections is less detailed in the available literature, although it is mentioned as being used for such infections.[7]

Experimental Protocols

A crucial aspect of evaluating and comparing antibacterial agents is determining their in vitro activity against relevant pathogens. The following outlines a generalized protocol for determining the Minimum Inhibitory Concentration (MIC), a key metric of antibacterial potency.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the target respiratory pathogen (e.g., Streptococcus pneumoniae, Haemophilus influenzae) from a fresh agar plate.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare stock solutions of this compound and sulfadiazine in an appropriate solvent.

    • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. The final concentration range should be clinically relevant.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air (or in a CO2-enriched atmosphere for fastidious organisms).

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (e.g., S. pneumoniae) McFarland_Standard Adjust to 0.5 McFarland Standard Bacterial_Culture->McFarland_Standard Final_Inoculum Dilute to Final Inoculum (5x10^5 CFU/mL) McFarland_Standard->Final_Inoculum Inoculation Inoculate Plate with Bacteria Final_Inoculum->Inoculation Antibiotic_Stock This compound/Sulfadiazine Stock Solution Serial_Dilution Serial Dilution in Microtiter Plate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Figure 2. Workflow for MIC determination.

Conclusion

In the absence of direct comparative studies, a definitive statement on the superiority of this compound versus sulfadiazine for respiratory infections cannot be made. Both are broad-spectrum sulfonamides with a shared mechanism of action. Sulfadiazine, particularly in combination with trimethoprim, has demonstrated clinical efficacy in treating respiratory infections like pneumonia and bronchitis.[11] this compound is noted as a long-acting sulfonamide also used for respiratory infections, though specific clinical trial data is less prominent in the available literature.[3][7] Future head-to-head clinical trials are warranted to directly compare the efficacy, safety, and pharmacokinetic profiles of these two drugs in the context of respiratory tract infections to provide a clearer basis for clinical decision-making.

References

Validating Sulfameter's Mechanism of Action: A Comparative Guide Using Genetic Knockout Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of Sulfameter, a long-acting sulfonamide antibiotic. By leveraging genetic knockout strains, researchers can unequivocally establish the drug's primary target and elucidate its antibacterial activity. This document outlines the theoretical basis for such an investigation, presents expected quantitative outcomes, and provides detailed experimental protocols.

Core Concept: Targeting the Folic Acid Synthesis Pathway

This compound, like other sulfonamide antibiotics, is proposed to function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3][][5][6] This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor to folic acid.[][6][7] Bacteria rely on this pathway to produce essential nucleic acids for DNA replication and repair.[][8] By competitively inhibiting DHPS, this compound is believed to halt bacterial growth, exerting a bacteriostatic effect.[1][][5]

Genetic knockout of the folP gene, which encodes for DHPS, provides a direct method to test this hypothesis. If DHPS is the primary target of this compound, a folP knockout strain should exhibit a significantly different response to the drug compared to its wild-type counterpart.

Hypothetical Data Comparison

The following tables summarize the expected quantitative data from experiments comparing the susceptibility of wild-type and folP knockout bacterial strains (e.g., Escherichia coli) to this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Bacterial StrainGene TargetThis compound MIC (µg/mL)Interpretation
Wild-TypeIntact folP16Susceptible to this compound, indicating the drug effectively inhibits a vital pathway.
folP Knockout (ΔfolP)Deleted folP>1024Highly resistant to this compound, suggesting the drug's primary target is absent.

Table 2: Bacterial Growth Kinetics in the Presence of this compound (16 µg/mL)

Time (hours)Wild-Type (OD₆₀₀)folP Knockout (ΔfolP) (OD₆₀₀)
00.050.05
20.150.25
40.200.50
60.220.95
80.231.80

Visualizing the Mechanism and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway, the experimental workflow for validation, and the logical framework of the study.

sulfameter_mechanism Proposed Mechanism of Action of this compound cluster_pathway Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP gene) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Nucleic_Acids Nucleic Acids Folic_Acid->Nucleic_Acids This compound This compound This compound->Inhibition Inhibition->DHPS experimental_workflow Experimental Workflow for Target Validation cluster_strain_prep Strain Preparation cluster_treatment Treatment and Analysis WT Wild-Type E. coli CRISPR CRISPR-Cas9 mediated *folP* gene knockout WT->CRISPR Culture_WT Culture Wild-Type WT->Culture_WT KO *folP* Knockout E. coli (Δ*folP*) CRISPR->KO Culture_KO Culture Δ*folP* KO->Culture_KO Sulfameter_Treatment Treat with varying concentrations of this compound Culture_WT->Sulfameter_Treatment Culture_KO->Sulfameter_Treatment MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Sulfameter_Treatment->MIC_Assay Growth_Kinetics Monitor Bacterial Growth (OD₆₀₀) over time Sulfameter_Treatment->Growth_Kinetics logical_relationship Logical Framework for Validation cluster_predictions Predictions cluster_outcomes Experimental Outcomes Hypothesis Hypothesis: This compound's primary target is DHPS Prediction_WT Wild-Type Strain: Susceptible to this compound Hypothesis->Prediction_WT Prediction_KO Δ*folP* Strain: Resistant to this compound Hypothesis->Prediction_KO Outcome_WT Low MIC Inhibited Growth Prediction_WT->Outcome_WT Outcome_KO High MIC Uninhibited Growth Prediction_KO->Outcome_KO Conclusion Conclusion: DHPS is the primary target of this compound Outcome_WT->Conclusion Outcome_KO->Conclusion

References

Unraveling the Environmental Footprint: A Comparative Analysis of Sulfameter and Other Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the environmental impact of sulfonamide antibiotics reveals significant differences in their persistence, mobility, and ecotoxicity. While data on Sulfameter is limited, a comparative study of other widely used sulfonamides, such as sulfamethoxazole, sulfadiazine, and sulfamethazine, provides crucial insights for researchers, scientists, and drug development professionals in assessing the ecological risks associated with this class of drugs.

The widespread use of sulfonamides in human and veterinary medicine has led to their continuous release into the environment, raising concerns about their potential adverse effects on ecosystems. This guide provides an objective comparison of the environmental impact of this compound and other common sulfonamides, supported by available experimental data, to inform risk assessment and guide the development of more environmentally benign alternatives.

Persistence in the Environment: A Key Determinant of Risk

In contrast, extensive research has been conducted on the persistence of other sulfonamides. For instance, the half-life of sulfamethoxazole in aquatic environments can vary significantly depending on conditions such as sunlight exposure. In one study, its photodegradation half-life in ultrapure water was a mere 0.86 hours, but this increased to between 5.4 and 7.8 hours in environmental water samples[2]. In soil, the half-life of sulfamethoxazole can range from 4 to 13 days under laboratory conditions, but some studies suggest it can be more persistent in the environment[3]. The half-lives of sulfadiazine and sulfamethazine in soil have been reported to be in the range of several days to weeks, with factors like soil type, temperature, and microbial activity playing a significant role[3][4][5][6]. For example, one study found the average half-lives of sulfamethazine and sulfachloropyridine to be 18.6 and 21.3 days, respectively[5][6].

Table 1: Comparative Persistence of Selected Sulfonamides

SulfonamideMatrixHalf-life (t½)ConditionsReference
SulfamethoxazoleUltrapure Water0.86 hoursSimulated solar radiation[2]
SulfamethoxazoleEnvironmental Water5.4 - 7.8 hoursSimulated solar radiation[2]
SulfamethoxazoleSoil8 - 40 daysLaboratory, non-sterile[3]
SulfadiazineSoil4 - 30.09 daysVaries (sterile vs. non-sterile)[3][4]
SulfamethazineSoil18.6 days (average)Silt loam and sandy soil[5][6]
SulfachloropyridineSoil21.3 days (average)Silt loam and sandy soil[5][6]
This compound-"Relatively long persistence"-[1]

Mobility in Soil and Water: The Potential for Contamination Spread

The mobility of a sulfonamide in the environment is governed by its tendency to adsorb to soil and sediment particles. This is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). Lower Kd and Koc values indicate higher mobility and a greater potential to leach into groundwater or be transported to surface waters.

Data on the soil sorption coefficients for this compound could not be readily located in the reviewed scientific literature. However, for other sulfonamides, these values have been extensively studied. Sulfonamides, in general, are considered to be relatively mobile in the environment due to their low to moderate sorption coefficients[7]. For example, studies on sulfamethazine have reported a wide range of Kd values depending on the soil type and pH[8]. The sorption of sulfonamides is influenced by soil properties such as organic matter content, clay content, and pH[7].

Table 2: Comparative Mobility of Selected Sulfonamides in Soil

SulfonamideSoil TypeKd (L/kg)Koc (L/kg)Reference
SulfamethoxazoleVariousLow sorption reported-[9]
SulfadiazineAgricultural Soil1.22-[9]
SulfamethazineVarious0.23 - 3.9130.4 - 139.7[2]
SulfachloropyridineSandy Loam0.9 - 8.1-[2]
This compound-Data not availableData not available-

Ecotoxicity: Assessing the Harm to Non-Target Organisms

The ecotoxicity of sulfonamides is a significant concern, as they can adversely affect non-target organisms such as algae, invertebrates, and fish. Ecotoxicity is typically evaluated by determining the concentration of a substance that causes a specific effect on a certain percentage of a test population, such as the median lethal concentration (LC50) or the median effective concentration (EC50).

Specific ecotoxicity data (LC50/EC50 values) for this compound were not found in the reviewed literature. However, a review of several other sulfonamides indicates that their toxicity varies among different aquatic organisms. Algae are often found to be the most sensitive group to sulfonamide antibiotics[10]. For instance, sulfamethoxazole has been shown to have toxic effects on the green algae Scenedesmus obliquus[11]. One study reported that sulfamethoxazole had the strongest toxic effect on duckweed with an EC50 of 0.081 mg/L, followed by sulfadiazine (EC50 = 1.277 mg/L) and sulfamethazine (EC50 = 0.248 mg/L)[7].

Table 3: Comparative Ecotoxicity of Selected Sulfonamides on Aquatic Organisms

SulfonamideTest OrganismEndpointValue (mg/L)Reference
SulfamethoxazoleLemna minor (duckweed)EC500.081[7]
SulfadiazineLemna minor (duckweed)EC501.277[7]
SulfamethazineLemna minor (duckweed)EC500.248[7]
SulfathiazoleLemna minor (duckweed)EC503.552[7]
Sulfamethoxazole & Sulfamethazine mixtureScenedesmus obliquus (green algae)96-h EC500.15[11]
This compound--Data not available-

Experimental Protocols

To ensure the reproducibility and comparability of environmental impact studies, standardized experimental protocols are essential. The following sections outline detailed methodologies for key experiments cited in this guide, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Environmental Concentrations

Accurate detection and quantification of sulfonamides in environmental samples are crucial for assessing their occurrence and fate. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a widely used and highly sensitive method.

Workflow for Sulfonamide Analysis in Water Samples

A Water Sample Collection B Filtration (e.g., 0.45 µm filter) A->B Remove Particulates C Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution B->C Pre-concentration D Evaporation and Reconstitution C->D Solvent Exchange E HPLC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection D->E Instrumental Analysis F Data Analysis - Quantification - Confirmation E->F Result Calculation

Caption: Workflow for the analysis of sulfonamides in water samples.

Assessment of Persistence (Half-life)

The persistence of a substance in a specific environmental compartment is typically determined through degradation studies.

Experimental Workflow for Determining Half-life in Soil

A Soil Sample Collection and Characterization B Spiking with Sulfonamide Solution A->B C Incubation (Controlled Temperature and Moisture) B->C D Sampling at Time Intervals C->D e.g., 0, 1, 3, 7, 14, 28 days E Extraction of Sulfonamide Residues D->E F LC-MS/MS Analysis E->F G Data Analysis (Concentration vs. Time) F->G H Half-life Calculation (First-order kinetics) G->H

Caption: Experimental workflow for determining the half-life of a sulfonamide in soil.

Evaluation of Mobility (Soil Sorption)

Batch sorption experiments are commonly used to determine the soil-water distribution coefficient (Kd).

Experimental Workflow for Soil Sorption (Batch Equilibrium Method)

A Soil Sample Preparation (Air-dried, Sieved) C Mixing Soil and Solution (Constant Soil-to-Solution Ratio) A->C B Preparation of Sulfonamide Solutions (Varying Concentrations) B->C D Equilibration (Shaking for a Defined Period) C->D E Centrifugation/Filtration (Separation of Solid and Liquid Phases) D->E F Analysis of Aqueous Concentration (Ceq) (HPLC-MS/MS) E->F G Calculation of Sorbed Concentration (Cs) F->G Cs = (C0 - Ceq) * V / m H Determination of Kd (Plotting Cs vs. Ceq) G->H

Caption: Workflow for determining the soil sorption coefficient (Kd) using the batch equilibrium method.

Signaling Pathways and Mode of Action

Sulfonamides exert their antibacterial effect by inhibiting the synthesis of folic acid, a crucial vitamin for bacterial growth and replication. Specifically, they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the folate biosynthesis pathway. This disruption of folic acid synthesis ultimately leads to the inhibition of bacterial growth. This mode of action is selective for bacteria as humans and other vertebrates obtain folic acid from their diet and do not possess the DHPS enzyme.

Simplified Signaling Pathway of Sulfonamide Action in Bacteria

cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes Folic_Acid Folic Acid Synthesis DHF->Folic_Acid Growth Bacterial Growth and Replication Folic_Acid->Growth Sulfonamide Sulfonamide Sulfonamide->DHPS Inhibits

Caption: Simplified pathway of sulfonamide's inhibitory action on bacterial folic acid synthesis.

Conclusion

This comparative guide highlights the significant knowledge gaps that exist regarding the environmental impact of this compound. While it is characterized as a long-acting sulfonamide, suggesting a potential for greater environmental persistence, the lack of quantitative data on its half-life, mobility, and ecotoxicity prevents a direct and comprehensive comparison with other sulfonamides.

The available data for other commonly used sulfonamides, such as sulfamethoxazole, sulfadiazine, and sulfamethazine, demonstrate a range of environmental behaviors. Their persistence and mobility are influenced by a variety of environmental factors, and their ecotoxicity profiles indicate that certain aquatic organisms, particularly algae, are highly sensitive.

For a more complete understanding of the environmental risks posed by the entire class of sulfonamide antibiotics, further research is critically needed to fill the data gaps for less-studied compounds like this compound. This will enable more accurate environmental risk assessments and support the development of safer and more sustainable pharmaceutical products. Researchers and drug development professionals are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of high-quality, comparable data.

References

A Framework for Assessing Inter-Lot Variability of Commercially Available Sulfameter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency between different manufacturing lots of an active pharmaceutical ingredient (API) is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive framework for assessing the inter-lot variability of commercially available Sulfameter. The methodologies and acceptance criteria presented herein are based on established principles from regulatory guidelines, including the International Council for Harmonisation (ICH) and pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Key Quality Attributes for Inter-Lot Variability Assessment

To comprehensively assess the inter-lot variability of this compound, the following key quality attributes should be evaluated. These attributes cover the fundamental aspects of API quality, including identity, purity, and physical characteristics.

Table 1: Key Quality Attributes and Recommended Tests for this compound

Quality AttributeRecommended Test(s)Purpose
Identity Infrared (IR) Spectroscopy, Ultraviolet (UV) Spectroscopy, High-Performance Liquid Chromatography (HPLC) - Retention TimeTo confirm that the substance is this compound.
Assay HPLC-UVTo determine the potency or content of this compound.
Impurity Profile HPLC-UV, Liquid Chromatography-Mass Spectrometry (LC-MS)To identify and quantify organic impurities, including process-related impurities and degradation products.
Residual Solvents Gas Chromatography (GC)To identify and quantify any residual solvents from the manufacturing process.
Water Content Karl Fischer TitrationTo determine the amount of water present in the material.
Physical Properties Appearance, Color, SolubilityTo assess the basic physical characteristics of the API.

Experimental Protocols

Detailed and validated analytical methods are essential for generating reliable data. The following protocols are based on standard pharmacopoeial methods and regulatory guidance.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is designed to separate, identify, and quantify this compound and its potential organic impurities.

  • Instrumentation: A liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve adequate separation of all relevant peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of known concentration of this compound reference standard in a suitable diluent.

  • Sample Preparation: Prepare solutions of each lot of this compound at the same concentration as the standard solution in the same diluent.

  • System Suitability: Before analysis, the chromatographic system must meet suitability requirements as defined in pharmacopoeias, including parameters like tailing factor, theoretical plates, and repeatability of injections.[1][4]

  • Calculations:

    • Assay: The percentage of this compound is calculated by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

    • Impurities: The percentage of each impurity is calculated based on its peak area relative to the peak area of the this compound standard (assuming a response factor of 1.0 if the impurity standard is not available).

Gas Chromatography (GC) for Residual Solvents

This method is used to separate and quantify any residual solvents that may be present from the manufacturing process.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

  • Oven Temperature Program: A programmed temperature ramp to ensure the separation of all potential solvents.

  • Injector and Detector Temperature: Optimized for the solvents being analyzed.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dissolve a known amount of this compound from each lot in a suitable solvent (e.g., dimethyl sulfoxide).

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents.

  • Acceptance Criteria: The levels of residual solvents should not exceed the limits set by ICH Q3C guidelines.[5]

Karl Fischer Titration for Water Content

This method is a specific and accurate procedure for the determination of water content.

  • Instrumentation: A Karl Fischer titrator (coulometric or volumetric).

  • Method: Follow the instrument manufacturer's instructions and the procedures outlined in USP <921> or Ph. Eur. 2.5.12.

  • Sample Preparation: Introduce a known amount of this compound from each lot into the titration vessel.

  • Endpoint Determination: The endpoint is determined potentiometrically.

Data Presentation for Inter-Lot Comparison

Summarizing the quantitative data in a structured table is crucial for easy comparison and identification of trends or out-of-specification results.

Table 2: Example of Inter-Lot Variability Data for Commercially Available this compound

Test ParameterSpecificationLot ALot BLot C
Assay (%) 98.0 - 102.099.599.299.8
Water Content (%) ≤ 0.50.20.30.2
Total Impurities (%) ≤ 1.00.40.60.3
Impurity 1 (%)≤ 0.20.10.150.08
Impurity 2 (%)≤ 0.20.050.080.04
Any Unspecified Impurity (%)≤ 0.10.080.10.06
Residual Solvents (ppm)
Methanol≤ 3000< 50< 50< 50
Acetone≤ 5000< 50< 50< 50

Visualization of the Assessment Workflow

A clear workflow diagram helps in understanding the logical sequence of steps involved in the inter-lot variability assessment.

G cluster_0 1. Sample Acquisition & Preparation cluster_1 2. Analytical Testing cluster_2 3. Data Analysis & Comparison cluster_3 4. Reporting & Conclusion a Procure Multiple Lots of this compound b Assign Unique Identifiers a->b c Prepare Samples for Each Analytical Test b->c d HPLC Analysis (Assay & Impurities) e GC Analysis (Residual Solvents) f Karl Fischer Titration (Water Content) g Spectroscopic & Physical Tests (Identity & Appearance) h Tabulate Quantitative Results d->h e->h f->h g->h i Compare Data Against Specifications h->i j Assess Lot-to-Lot Consistency i->j k Generate Summary Report j->k l Conclude on the Acceptability of Lots k->l

Caption: Workflow for assessing the inter-lot variability of this compound.

Interpretation of Results and Acceptance Criteria

The acceptance criteria for each test should be based on pharmacopoeial monographs, if available, or established based on ICH guidelines.[5][6][7]

  • Assay: The assay value for each lot should fall within the specified range (e.g., 98.0% to 102.0%).

  • Impurities: Individual and total impurities should not exceed the thresholds defined in ICH Q3A.[5] For a drug substance with a maximum daily dose of less than or equal to 2g/day, the identification threshold for an impurity is typically 0.10% and the qualification threshold is 0.15%.

  • Residual Solvents: The levels of residual solvents must be within the acceptable limits set by ICH Q3C.

  • Consistency: In addition to meeting the specifications, the results across different lots should be consistent. Significant variations, even within the specification limits, may indicate a lack of process control and should be investigated.

By implementing this structured approach, organizations can ensure the quality and consistency of the this compound they procure and use, thereby safeguarding the integrity of their research and development activities and ultimately contributing to the production of safe and effective medicines.

References

Safety Operating Guide

Proper Disposal of Sulfameter: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of sulfameter is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its classification as being harmful if swallowed and very toxic to aquatic life with long-lasting effects, specific procedures must be followed. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Hazard Information

Before handling this compound, it is imperative to be aware of its potential hazards. This information is critical for immediate safety and informs the necessary disposal procedures.

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Acute Aquatic Toxicity Very toxic to aquatic life.P273: Avoid release to the environment.
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.P391: Collect spillage.
Disposal P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol

While this compound is not a Resource Conservation and Recovery Act (RCRA) listed hazardous waste, its environmental toxicity necessitates that it be disposed of as a non-hazardous pharmaceutical waste requiring special handling. Under no circumstances should this compound be disposed of down the drain.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid.

  • Segregate this compound waste from other waste streams, such as regular trash, sharps, and RCRA hazardous waste.

2. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

3. Waste Accumulation and Storage:

  • Place all materials contaminated with this compound, including unused product, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, into the designated waste container.

  • Keep the waste container securely closed when not in use.

  • Store the container in a designated, well-ventilated, and secure area away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your this compound waste.

  • Provide the EHS department with accurate information about the waste, including its identity and quantity.

  • Follow all institutional procedures for waste pickup and documentation. Your EHS department will ensure the waste is transported to an approved waste disposal facility, likely for incineration.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

SulfameterDisposal cluster_prep Preparation cluster_assessment Waste Assessment cluster_action Disposal Action start Have this compound Waste? ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Compatible Container ppe->segregate is_rcra Is this compound a RCRA Listed Waste? segregate->is_rcra non_hazardous No, but it is an environmental hazard. is_rcra->non_hazardous No no_drain Do NOT Dispose Down the Drain non_hazardous->no_drain contact_ehs Contact Institutional EHS for Pickup no_drain->contact_ehs end Dispose via Approved Waste Management Facility contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling Sulfameter

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling of Sulfameter, a long-acting sulfonamide antibiotic.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and is very toxic to aquatic life with long-lasting effects[1][2][3]. Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure and ensure personal safety.

Required Personal Protective Equipment (PPE)

Protection TypeRecommended PPESpecifications
Eye/Face Protection Safety goggles with side-shields or a face shieldMust meet ANSI Z.87.1 standards. A face shield is required if there is a risk of explosion or significant splash hazard[1][4][5].
Hand Protection Protective, chemical-resistant glovesDisposable nitrile gloves offer broad short-term protection. Consult the glove manufacturer's resistance guide for specific chemical compatibility[1][3][4].
Body Protection Impervious clothing, such as a lab coatLab coats should be fully buttoned. For significant exposure risk, a chemical-resistant suit may be necessary[1][5].
Respiratory Protection Suitable respiratorA dust mask (e.g., N95 type) is recommended for handling the powder form. Use in a well-ventilated area or under a chemical fume hood is essential[3][4].

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will mitigate risks and ensure a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Keep it away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].

  • Follow the specific storage temperature requirements as indicated by the supplier.

Quantitative Storage and Solubility Data

ParameterValueSource
Storage Temperature (Powder) 2-8°C or -20°C[1][6]
Storage Temperature (in Solvent) -80°C[1][6][7]
Solubility in DMSO ≥9.3 mg/mL to 60 mg/mL[6][8]
Molecular Weight 280.31 g/mol [2]

Step 2: Handling and Preparation of Solutions

  • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to avoid dust and aerosol formation[1].

  • Ensure adequate ventilation is always present[1].

  • Do not eat, drink, or smoke in the handling area[1].

  • When preparing solutions, add the powder to the solvent slowly to prevent splashing. Sonication may be recommended for dissolving in DMSO[6].

  • After handling, wash hands and any exposed skin thoroughly[1].

Step 3: Disposal Plan

  • All this compound waste, including empty containers, contaminated PPE, and unused material, must be disposed of as hazardous waste[1].

  • Dispose of contents and containers to an approved waste disposal plant[1].

  • Do not dispose of this compound down the drain or in the general trash, as it is very toxic to aquatic life[1].

  • Follow all local, state, and federal regulations for hazardous chemical waste disposal. High-temperature incineration is the preferred method for pharmaceutical waste[9].

Emergency Procedures

Immediate and appropriate action during an emergency is critical.

Emergency Response Workflow

G cluster_spill Chemical Spill cluster_exposure Personal Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe_spill Don Full PPE ventilate->ppe_spill contain Contain Spill (Use absorbent material) ppe_spill->contain collect Collect Spill Material contain->collect dispose_spill Dispose as Hazardous Waste collect->dispose_spill exposure Exposure Event skin_contact Rinse with water for 15 mins exposure->skin_contact eye_contact Flush eyes at eyewash station for 15 mins exposure->eye_contact inhalation Move to Fresh Air exposure->inhalation ingestion Rinse Mouth (Do NOT induce vomiting) exposure->ingestion remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing seek_medical Seek Immediate Medical Attention remove_clothing->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for handling this compound spills and personal exposure incidents.

Detailed Emergency Protocols:

  • In Case of a Spill:

    • Evacuate personnel to a safe area[1].

    • Ensure the area is well-ventilated[1].

    • Wear full personal protective equipment, including respiratory protection, before re-entering the area[1].

    • Prevent further leakage or spillage. Keep the product away from drains and water courses[1].

    • For liquid spills, absorb with a finely-powdered, liquid-binding material (e.g., diatomite)[1]. For solid spills, you can dampen the material with 60-70% ethanol before carefully transferring it to a suitable container[10].

    • Collect all contaminated materials into a sealed container for hazardous waste disposal[1].

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes at an eye-wash station. Remove contact lenses if present. Promptly seek medical attention[1][11].

    • Skin Contact: Thoroughly rinse the affected skin with large amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician[1][11].

    • Inhalation: Immediately move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention[1].

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfameter
Reactant of Route 2
Sulfameter

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.